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  • Product: Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
  • CAS: 1169491-11-5

Core Science & Biosynthesis

Foundational

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate basic properties

An In-Depth Technical Guide to the Basic Properties of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate Executive Summary Heterocyclic compounds form the bedrock of modern medicinal chemistry, with fused ring system...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Executive Summary

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with fused ring systems offering a unique three-dimensional architecture for interacting with biological targets.[1] Among these, scaffolds combining sulfur and oxygen heteroatoms, such as the thieno[2,3-c]pyran system, are of growing interest for their diverse biological activities.[1] This technical guide provides a comprehensive analysis of a specific member of this class: Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. We delve into its molecular structure, plausible synthetic routes, and a detailed theoretical and experimental examination of its basic properties. Understanding the basicity and the precise pKa of this molecule is critical for drug development professionals, as these parameters profoundly influence a compound's pharmacokinetic profile, including aqueous solubility, membrane permeability, and formulation potential. This document is intended for researchers and scientists in medicinal chemistry and drug discovery, offering field-proven insights into the characterization and handling of this promising chemical scaffold.

The Thieno[2,3-c]pyran Scaffold: A Privileged Structure

The fusion of a thiophene ring with a pyran ring creates the thieno[2,3-c]pyran bicyclic system. This arrangement combines the structural features of two important classes of heterocycles.[2] Saturated oxygen and sulfur heterocycles are core components of numerous FDA-approved drugs and biologically active molecules, recognized for a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific molecule of interest, Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate (CAS Number: 1169491-11-5), presents a unique substitution pattern that warrants a detailed investigation of its chemical behavior, particularly its basicity.[3]

Molecular Structure Analysis

A foundational understanding of a molecule's properties begins with its structure. The key functional groups and heteroatoms determine its reactivity and intermolecular interactions.

Caption: Structure of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate with potential basic centers highlighted.

Synthesis and Characterization

While specific literature on the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is sparse, a highly plausible route can be designed based on the well-established Gewald aminothiophene synthesis. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. For our target, a cyclic ketone precursor would be required.

Proposed Synthetic Workflow

The synthesis would logically proceed through a multi-step sequence starting from readily available commercial materials. The key is the formation of the fused pyran ring prior to the construction of the thiophene ring.

G start Starting Materials (e.g., Tetrahydro-4H-pyran-4-one, Ethyl cyanoacetate, Sulfur) step1 Step 1: Gewald Reaction Base-catalyzed condensation (e.g., Morpholine) start->step1 step2 Work-up & Crude Isolation Aqueous wash, extraction step1->step2 step3 Purification Column Chromatography (Silica Gel) step2->step3 product Final Product Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate step3->product

Caption: Proposed workflow for the synthesis and purification of the title compound.

Experimental Protocol: Gewald Synthesis

This protocol is a representative methodology. The causality behind using a base like morpholine is to facilitate both the initial Knoevenagel condensation and the subsequent ring closure involving elemental sulfur.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol (5 mL/mmol).

  • Addition of Reagents: Add elemental sulfur (1.1 eq) to the mixture.

  • Catalysis: Add morpholine (0.5 eq) dropwise while stirring. The addition of a secondary amine is crucial for catalyzing the multi-component reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid or oil via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Structural Elucidation

The unambiguous confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques.[4]

  • ¹H NMR: Would confirm the presence of the ethyl ester protons (a quartet and a triplet), and singlets or multiplets corresponding to the protons on the dihydropyran and thiophene rings.

  • ¹³C NMR: Would show characteristic peaks for the ester carbonyl carbon, the sp² carbons of the thiophene ring, and the sp³ carbons of the dihydropyran ring.[5]

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound (C₁₀H₁₂O₃S, MW: 212.27 g/mol ).[3]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester and C-O-C and C-S-C stretches of the heterocyclic rings.

Analysis of Basic Properties

The basicity of a molecule is a measure of its ability to accept a proton. In a complex heterocycle like Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, there are several potential sites for protonation. Identifying the most basic site is key to predicting its behavior in biological systems.

Theoretical Assessment of Protonation Sites
  • Thiophene Sulfur: In aromatic heterocyles like thiophene (and pyrrole), the lone pairs on the heteroatom are integral to the aromatic π-electron system.[6] Protonating the sulfur would disrupt this aromaticity, which is energetically unfavorable. Therefore, the thiophene sulfur is predicted to be a very weak base.[6]

  • Ester Carbonyl Oxygen: The lone pairs on the carbonyl oxygen are weakly basic due to the resonance delocalization with the adjacent ester oxygen and the electron-withdrawing effect of the carbonyl group.

  • Pyran Oxygen: The oxygen atom in the saturated dihydropyran ring behaves like a dialkyl ether. Its lone pairs are localized and are not involved in resonance. This makes it the most probable center of basicity in the molecule.[7] While sulfur can be a stronger nucleophile than oxygen in many contexts, this does not directly correlate with basicity.[8]

Quantitative Basicity (pKa)

No experimental pKa value for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has been reported in the literature. However, we can estimate its likely range by comparing it to similar structures. The pKa is technically the measure of the acidity of the conjugate acid (BH⁺).

Functional Group (Conjugate Acid)Representative CompoundTypical pKaReference
Protonated Ether (R₂OH⁺)(CH₃CH₂)₂OH⁺~ -2.4[9]
Protonated ThiopheneProtonated Thiophene~ -7.0[9]
Protonated Ester (Carbonyl)Protonated Ethyl Acetate~ -6.5[9]

This table summarizes the acidity of the protonated forms of the functional groups present. A lower pKa value indicates a weaker base.

Based on this data, the molecule is expected to be a very weak base. The actual pKa of its conjugate acid will likely be in the range of -2 to -4, confirming that only strong acids can protonate it significantly.

Experimental Protocol for pKa Determination

For novel compounds, experimental determination of pKa is essential. The choice of method depends on the compound's solubility and chromophoric properties. Given the predicted low basicity, methods suitable for very weak bases are required.

G start Prepare Solution Compound in Acetonitrile/Water decision Does Compound have a UV-Vis Chromophore that changes with pH? start->decision pot_titration Potentiometric Titration Titrate with strong acid (e.g., HClO₄) Monitor potential with pH electrode decision->pot_titration No spec_titration Spectrophotometric Titration Measure Absorbance vs. pH across a range of acidic buffers decision->spec_titration Yes data_analysis Data Analysis Plot titration curve or absorbance data pot_titration->data_analysis spec_titration->data_analysis pka_calc Calculate pKa Use Henderson-Hasselbalch or non-linear regression data_analysis->pka_calc

Caption: Decision workflow for the experimental determination of the pKa value.

Protocol: Potentiometric Titration in a Mixed-Solvent System

This method is robust and directly measures the proton concentration. A mixed solvent is necessary due to the likely poor water solubility of the compound.

  • System Calibration: Calibrate a pH electrode using standard aqueous buffers. Then, perform a calibration titration of a strong acid with a strong base in the chosen solvent mixture (e.g., 70% acetonitrile/water) to determine the electrode correction factor.

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in the solvent mixture to a known concentration (e.g., 1-5 mM).

  • Titration: Add a standardized strong acid titrant (e.g., 0.1 M HClO₄ in the same solvent) in small, precise increments.

  • Data Acquisition: Record the electrode potential (or corrected pH value) after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by analyzing the first derivative plot to find the equivalence point.

Causality and Self-Validation: The use of a mixed-solvent system is a pragmatic choice to ensure the analyte remains dissolved throughout the titration. The initial calibration titration in the same solvent system provides a self-validating internal standard, correcting for non-ideal electrode responses and ensuring the trustworthiness of the final pKa value.

Implications for Drug Development

The basicity of a drug candidate is a critical parameter influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Solubility: While the neutral form of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate may have low aqueous solubility, its ability to be protonated (even by strong acids) allows for the formation of salts. However, given its very weak basicity, stable salt formation under physiological pH (1.5 - 8.0) is highly unlikely. This implies that formulation strategies would need to focus on the neutral form, potentially using amorphous solid dispersions or co-solvents.

  • Absorption: The charge state of a molecule affects its ability to cross biological membranes. As this compound will be predominantly neutral across the entire physiological pH range, its permeability will be governed by its lipophilicity (LogP) rather than its pKa.

  • Target Binding: In drug design, introducing weakly basic centers can be a strategy to optimize solubility and bioavailability without introducing the liabilities of strongly basic groups.[10] The pyran oxygen could potentially act as a hydrogen bond acceptor in a protein binding site, an interaction whose strength would be modulated by the local microenvironment pH.

Conclusion

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic scaffold with potential applications in medicinal chemistry. A thorough analysis of its structure indicates that the most basic center is the pyran oxygen atom, though its basicity is predicted to be very weak, comparable to that of a simple ether. This weak basicity has significant implications for its potential as a drug candidate, suggesting it will remain in a neutral state under physiological conditions. This guide provides the theoretical foundation and a robust experimental framework for the synthesis and definitive characterization of the basic properties of this compound, enabling researchers to make informed decisions in the early stages of the drug discovery process.

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.).
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid. (n.d.). PubChem.
  • ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide. (n.d.). Santa Cruz Biotechnology.
  • ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxyl
  • Basicity of Arom
  • Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. (2022). [Source not specified].
  • Heterocyclic compound. (n.d.). Wikipedia.
  • If sulfur is a stronger nucleophile than oxygen, how is RSH a stronger acid than OH. (2016). Reddit.
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.).
  • Basicity of heterocycles. (2018). YouTube.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed.
  • ETHYL 6-AMINO-5-CYANO-2-METHYL-4-PHENYL-4H-PYRAN-3-CARBOXYL
  • 5,7-Dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid. (n.d.). BLDpharm.
  • Synthesis and anticancer activity of novel thiopyrano[2,3-d]thiazole-based compounds containing norbornane moiety. (2025).
  • Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxyl
  • 4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid. (n.d.). [Source not specified].
  • pKa Data Compiled by R. Williams. (2022).

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a heterocyclic compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-c]pyran scaffold represents a vital class of compounds due to its diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] This document details the probable synthetic route for this specific molecule, based on the well-established Gewald reaction, and outlines methods for its structural elucidation and characterization. Furthermore, it explores the therapeutic potential of this compound class, providing insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Thieno[2,3-c]pyran Scaffold

The fusion of thiophene and pyran rings creates the thieno[2,3-c]pyran bicyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry. Thiophene-containing compounds are known for a wide array of biological activities.[2] Similarly, pyran-based structures are integral to numerous natural products and pharmacologically active molecules. The combination of these two heterocyclic moieties in the thieno[2,3-c]pyran framework has led to the discovery of novel compounds with promising therapeutic applications.

Derivatives of the thieno[2,3-c]pyran class have demonstrated potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1] Their mechanism of action is an active area of research, with some analogues showing inhibition of key enzymes involved in cell proliferation. Moreover, the structural motif of 2-aminothiophene, a key feature of the title compound, is a well-known pharmacophore present in numerous bioactive molecules. This guide will focus on Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, providing a detailed exploration of its synthesis, chemical properties, and potential as a lead compound in drug discovery programs.

Synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

The most direct and efficient synthetic route to Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is the Gewald three-component reaction . This one-pot synthesis is a cornerstone in the preparation of 2-aminothiophenes and is highly valued for its operational simplicity and the diversity of accessible structures.[4][5]

The proposed reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of the title compound, the specific reactants are:

  • Tetrahydro-4H-pyran-4-one (the ketone component)

  • Ethyl cyanoacetate (the activated nitrile)

  • Elemental sulfur

A tertiary amine, such as triethylamine or morpholine , is typically employed as a catalyst to facilitate the reaction.

Reaction Mechanism

The Gewald reaction proceeds through a series of well-understood steps, providing a rational basis for the experimental design.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition of Sulfur cluster_2 Step 3: Ring Closure and Tautomerization A Tetrahydro-4H-pyran-4-one + Ethyl Cyanoacetate B α,β-unsaturated intermediate A->B Base (e.g., Triethylamine) D Thiolate intermediate B->D Addition of S8 C Sulfur nucleophile E Intramolecular cyclization D->E Attack on nitrile F 2-Aminothiophene product E->F Tautomerization

Figure 1: Proposed mechanism for the Gewald synthesis of the target compound.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between tetrahydro-4H-pyran-4-one and ethyl cyanoacetate. This step forms an α,β-unsaturated cyanoester intermediate. The choice of base is crucial; a moderately strong base like triethylamine is sufficient to deprotonate the active methylene group of ethyl cyanoacetate without promoting significant side reactions.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the intermediate. This forms a thiolate intermediate.

  • Ring Closure and Aromatization: The thiolate anion then attacks the nitrile group in an intramolecular cyclization, forming a five-membered ring. Subsequent tautomerization leads to the stable 2-aminothiophene ring system of the final product.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Gewald reaction methodologies for analogous compounds. Optimization of reaction time, temperature, and stoichiometry may be required to achieve the highest yield and purity.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Triethylamine

  • Ethanol (anhydrous)

  • Hexane

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous ethanol, add powdered elemental sulfur (1.1 eq).

  • Slowly add triethylamine (1.5 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling. If not, add cold water to induce precipitation.

  • Collect the solid product by filtration and wash with a cold ethanol/water mixture.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/hexane mixture, to afford Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate as a solid.

Structural Elucidation and Characterization

The unambiguous identification of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate requires a combination of spectroscopic techniques. The expected data, based on analogous structures found in the literature, are summarized below.

Technique Expected Observations
¹H NMR Signals for the ethyl ester group (a triplet and a quartet). Resonances corresponding to the protons of the dihydro-4H-thieno[2,3-c]pyran ring system. A broad singlet for the amino (-NH₂) protons.
¹³C NMR A signal for the carbonyl carbon of the ester. Resonances for the carbons of the fused heterocyclic rings and the ethyl group.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-O-C stretching of the pyran ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₁₃NO₃S).

Potential Applications in Drug Development

The thieno[2,3-c]pyran scaffold is a promising platform for the development of new therapeutic agents. Research on structurally related compounds has highlighted their potential in several key areas of medicine.

Anticancer Activity

Numerous studies have reported the antiproliferative activity of thiophene-fused heterocyclic compounds. For instance, derivatives of thieno[2,3-d]pyrimidines have shown inhibitory effects against various cancer cell lines, including breast cancer.[6] The mechanism of action for some of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The structural features of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, particularly the 2-aminothiophene moiety, make it a compelling candidate for screening as an anticancer agent. Further derivatization of the amino and ester groups could lead to the development of more potent and selective kinase inhibitors.

Anticancer_Pathway A Thieno[2,3-c]pyran Derivative B Protein Kinase A->B Binds to active site C Inhibition of Phosphorylation B->C D Blockage of Cell Cycle Progression C->D E Apoptosis Induction D->E F Reduced Tumor Growth E->F

Figure 2: Potential mechanism of anticancer action for thieno[2,3-c]pyran derivatives.

Antimicrobial Activity

The thieno[2,3-b]thiophene scaffold, a close structural relative, has been investigated for its antimicrobial properties.[7] The unique electronic and structural characteristics of the fused thiophene ring system can contribute to interactions with microbial targets. Therefore, Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate and its derivatives warrant investigation for their potential as antibacterial and antifungal agents. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Conclusion and Future Directions

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be efficiently achieved through the Gewald reaction, a robust and versatile method for constructing 2-aminothiophenes. The structural features of this molecule, particularly the fused thieno[2,3-c]pyran core, suggest promising avenues for exploration as both anticancer and antimicrobial agents.

Future research should focus on the optimization of the synthesis of the title compound and the exploration of its chemical space through the synthesis of a library of derivatives. In vitro and in vivo biological evaluation of these compounds will be crucial in elucidating their therapeutic potential and mechanism of action. The insights provided in this technical guide serve as a foundation for further investigation into this promising class of heterocyclic compounds.

References

  • Bakhouch, M., Al Houari, G., El Yazidi, M., Saadi, M., & El Ammari, L. (2014). Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E70, o587. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Pae, A. N. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(11), 2261-2281. [Link]

  • PubChem. (n.d.). ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide. Retrieved from [Link]

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  • Shi, D., Mou, J., Zhuang, Q., & Wang, X. (2005). One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. Journal of Chemical Research, 2004(12), 823-825. [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Shi, D., Mou, J., Zhuang, Q., & Wang, X. (2005). One‐Pot Synthesis of 2‐Amino‐4‐aryl‐5‐oxo‐5,6,7,8‐tetrahydro‐4H‐1‐benzopyran‐3‐carbonitriles in Aqueous Media. ChemInform, 36(25). [Link]

  • Abdel-Aziz, H. A., et al. (2011). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 16(12), 10294-10306. [Link]

  • Das, B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(18), 2269-2273. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1145. [Link]

  • Ghorab, M. M., et al. (2010). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 398-407. [Link]

  • Gualpa, F. X., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24673. [Link]

  • Sharma, P., & Kumar, A. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 708-712. [Link]

  • Shaker, Y. M., et al. (2019). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives as Potent Antimicrobial Agents. Journal of Heterocyclic Chemistry, 56(1), 224-234. [Link]

  • Shestopalov, A. M., et al. (2021). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 26(16), 4945. [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 5,7-dihydro-4H-th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthetic strategy is predicated on a robust and well-established two-step sequence, commencing with the versatile Gewald reaction to construct the core thieno[2,3-c]pyran ring system, followed by a deamination to yield the target compound. This document is intended to serve as a practical resource, offering not only step-by-step instructions but also the underlying chemical principles and rationale for the selected methodologies.

Strategic Overview: A Two-Pronged Approach to the Target Heterocycle

The synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is most effectively achieved through a convergent strategy that first builds a functionalized intermediate, which is then refined to the final product. This approach allows for the efficient assembly of the bicyclic thieno[2,3-c]pyran system and subsequent removal of a directing group.

The chosen synthetic pathway comprises:

  • Step 1: The Gewald Reaction - A multi-component reaction to form the key intermediate, Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This reaction is prized for its operational simplicity and ability to generate highly substituted 2-aminothiophenes in a single step.[1][2][3]

  • Step 2: Deaminative Diazotization - The removal of the 2-amino group from the thiophene ring via a diazotization-reduction sequence to afford the desired Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

This strategy is illustrated in the workflow diagram below:

Synthesis_Workflow Start Starting Materials: - Tetrahydropyran-4-one - Ethyl Cyanoacetate - Elemental Sulfur Gewald Step 1: Gewald Reaction Start->Gewald Intermediate Ethyl 2-amino-5,7-dihydro-4H- thieno[2,3-c]pyran-3-carboxylate Gewald->Intermediate Deamination Step 2: Deamination Intermediate->Deamination Product Ethyl 5,7-dihydro-4H- thieno[2,3-c]pyran-3-carboxylate Deamination->Product

Caption: Overall synthetic workflow for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Step 1: Construction of the Thieno[2,3-c]pyran Core via the Gewald Reaction

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][4] This one-pot multicomponent reaction is exceptionally efficient for creating polysubstituted 2-aminothiophenes.[5]

Mechanistic Rationale

The reaction proceeds through a series of well-elucidated steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (tetrahydropyran-4-one) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[4]

  • Michael Addition of Sulfur: The elemental sulfur, acting as an electrophile, is attacked by the enolate of the Knoevenagel adduct.

  • Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[4]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization A Tetrahydropyran-4-one + Ethyl Cyanoacetate B α,β-Unsaturated Nitrile Intermediate A->B Base (e.g., Morpholine) C Sulfur Adduct B->C + Elemental Sulfur D Cyclized Intermediate C->D Intramolecular Attack E Ethyl 2-amino-5,7-dihydro-4H- thieno[2,3-c]pyran-3-carboxylate D->E Tautomerization

Caption: Mechanistic pathway of the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

This protocol is adapted from established Gewald reaction procedures.[1][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Tetrahydropyran-4-one100.12505.01 g
Ethyl cyanoacetate113.12505.66 g (5.3 mL)
Elemental Sulfur32.06501.60 g
Morpholine87.12252.18 g (2.2 mL)
Ethanol46.07-50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), tetrahydropyran-4-one (5.01 g, 50 mmol), ethyl cyanoacetate (5.66 g, 50 mmol), and elemental sulfur (1.60 g, 50 mmol).

  • Stir the mixture to ensure homogeneity.

  • Slowly add morpholine (2.18 g, 25 mmol) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford pure Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate as a crystalline solid. A literature-reported melting point for a similar compound, Ethyl 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate, is 117-118 °C.[6]

Step 2: Deamination of the Thiophene Ring

The final step in the synthesis is the removal of the 2-amino group from the thiophene ring. This is achieved through a diazotization reaction followed by reduction of the resulting diazonium salt. The Sandmeyer reaction is a well-known method for the conversion of aryl amines to aryl halides via diazonium salts, and related procedures can be adapted for deamination.[7][8]

Mechanistic Considerations
  • Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8] This transformation converts the amino group into an excellent leaving group (N₂).

  • Reductive Deamination: The diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂) or an excess of a suitable alcohol, which reduces the diazonium group and replaces it with a hydrogen atom.

Experimental Protocol: Synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

This protocol is a generalized procedure based on known deamination methods for 2-aminothiophenes.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate227.29102.27 g
Sodium Nitrite (NaNO₂)69.00120.83 g
Sulfuric Acid (H₂SO₄), concentrated98.08-~5 mL
Hypophosphorous Acid (H₃PO₂), 50% aq.66.00506.6 g (5.5 mL)
Water18.02-As needed
Diethyl Ether74.12-As needed

Procedure:

  • In a 100 mL beaker, dissolve Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate (2.27 g, 10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (10 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.83 g, 12 mmol) in a minimal amount of cold water (~5 mL).

  • Add the sodium nitrite solution dropwise to the stirred solution of the aminothiophene, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change.

  • After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

  • In a separate flask, cool hypophosphorous acid (5.5 mL, 50 mmol) to 0°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Extract the reaction mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point (MP): To assess the purity of the solid products.

Conclusion

The synthetic route detailed in this guide, employing the Gewald reaction followed by deamination, presents a reliable and efficient method for the preparation of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. The use of readily available starting materials and well-understood reaction mechanisms makes this approach suitable for both academic research and process development in the pharmaceutical industry. The provided protocols offer a solid foundation for the synthesis of this and related heterocyclic compounds, enabling further exploration of their chemical and biological properties.

References

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-840. [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100701. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Al-Mousawi, S. M., et al. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2014(4), 1-10. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Dyachenko, V. D., & Kholodnyak, S. V. (2014). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds, 50(5), 701-708. [Link]

  • Al-Warhi, T. I., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Journal of Molecular Structure, 1250, 131758. [Link]

  • Al-Omar, M. A. (2010). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Molecules, 15(7), 4747-4756. [Link]

  • de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(23), 7181. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Bakavoli, M., et al. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Heterocyclic Chemistry, 44(4), 955-958. [Link]

  • PubChem. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. [Link]

  • Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 106-110. [Link]

  • Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o111. [Link]

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Exploratory

An In-depth Technical Guide to Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate: Molecular Weight, Characterization, and Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a heterocyclic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline detailed protocols for its structural elucidation, and discuss the broader significance of the thieno[2,3-c]pyran scaffold in the landscape of modern drug discovery.

Core Physicochemical Properties

The foundational step in the evaluation of any novel compound is the precise determination of its molecular weight and formula. For Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, these properties are derived from its constituent atoms. The structure is based on the known precursor, 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid (CAS No: 1169491-14-8)[1][2].

The molecular formula for the carboxylic acid precursor is C₈H₈O₃S, with a molecular weight of 184.21 g/mol [1][2]. The ethyl ester is formed by the substitution of the acidic proton with an ethyl group (-C₂H₅). This leads to a molecular formula of C₁₀H₁₂O₃S .

The calculated molecular weight is therefore 212.27 g/mol .

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃SCalculated
Molecular Weight 212.27 g/mol Calculated
CAS Number Not availableN/A
Parent Acid (CAS) 1169491-14-8[1][2]

Structural Elucidation and Characterization: A Methodological Approach

As a novel or sparsely documented compound, the rigorous confirmation of its structure is paramount. This is achieved through a combination of synthetic chemistry and advanced analytical techniques. The protocols described herein are based on established methods for the characterization of related heterocyclic compounds[3][4].

Proposed Synthesis: Fischer Esterification

A logical and well-established method for the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is the Fischer esterification of its carboxylic acid precursor. This acid-catalyzed reaction with ethanol offers a direct route to the target molecule.

Synthetic_Workflow Precursor 5,7-Dihydro-4H-thieno[2,3-c]pyran- 3-carboxylic acid (CAS: 1169491-14-8) Reaction Reflux Precursor->Reaction Reagents Ethanol (Excess) Sulfuric Acid (Catalyst) Reagents->Reaction Product Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran- 3-carboxylate Reaction->Product

Caption: Proposed synthetic workflow for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Spectroscopic and Chromatographic Analysis

The following techniques are indispensable for the unequivocal structural confirmation and purity assessment of the synthesized compound.

  • ¹H NMR: This technique will provide information on the number of different types of protons and their neighboring environments. Expected signals would include a triplet and a quartet for the ethyl group, and distinct signals for the protons on the dihydropyran and thiophene rings.

  • ¹³C NMR: This will identify the number of unique carbon atoms. Key signals will correspond to the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the fused heterocyclic ring system.

Mass spectrometry is crucial for confirming the molecular weight. In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z ≈ 212.27 would be expected. Analysis of the fragmentation pattern can further corroborate the proposed structure.

IR spectroscopy will identify the key functional groups present. A strong absorption band in the region of 1700-1720 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration.

HPLC is the gold standard for determining the purity of a synthesized compound. A well-developed method should show a single major peak corresponding to the target molecule.

Analytical_Workflow Start Synthesized Product Purity Purity Assessment (HPLC) Start->Purity Structure_ID Structural Identification Purity->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS IR IR Spectroscopy Structure_ID->IR Data Correlated Data NMR->Data MS->Data IR->Data Final Confirmed Structure Data->Final

Caption: A typical analytical workflow for structural confirmation.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on available instrumentation and sample characteristics.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals and assign chemical shifts for both ¹H and ¹³C spectra, correlating with the expected structure.

Protocol 2: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structural components.

The Thieno[2,3-c]pyran Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with over 85% of all biologically active molecules containing a heterocyclic ring[5]. The thieno[2,3-c]pyran scaffold is of particular interest due to the unique physicochemical properties imparted by the fused thiophene and pyran rings.

The incorporation of heteroatoms like sulfur and oxygen can modulate a molecule's solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles (ADME/Tox)[5]. Thienopyran derivatives have been investigated for a range of biological activities, and their structural motifs are found in compounds targeting various diseases[6]. The development of novel synthetic routes to functionalized heterocycles, such as the one described, is crucial for expanding the chemical space available to medicinal chemists and driving the discovery of new therapeutic agents[7][8].

Conclusion

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, with a molecular weight of 212.27 g/mol , represents a valuable chemical entity within the broader class of thienopyran derivatives. Its definitive characterization through a systematic analytical workflow is essential for its potential application in drug discovery and development. The insights and protocols provided in this guide serve as a foundational resource for researchers working with this and related heterocyclic compounds.

References

  • 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid - PubChem. Available at: [Link]

  • ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate - PubChem. Available at: [Link]

  • Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes - ResearchGate. Available at: [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate. Available at: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Available at: [Link]

  • and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. Available at: [Link]

  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. Available at: [Link]

  • Full article: Key heterocyclic moieties for the next five years of drug discovery and development - Taylor & Francis. Available at: [Link]

  • Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC. Available at: [Link]

  • CAS No : 160844-75-7 | Product Name : Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Pharmaffiliates. Available at: [Link]

  • 4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid. Available at: [Link]

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Foundational

The Chemistry of Thienopyrans: A Technical Guide for Advanced Research

Abstract The thienopyran scaffold, a fused heterocyclic system combining a thiophene and a pyran ring, represents a class of compounds with significant and expanding interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thienopyran scaffold, a fused heterocyclic system combining a thiophene and a pyran ring, represents a class of compounds with significant and expanding interest in medicinal chemistry and materials science. Though less explored than their nitrogen-containing isosteres (thienopyridines and thienopyrimidines), thienopyrans offer a unique constellation of electronic and steric properties, making them privileged structures for targeted drug design and novel organic materials. This guide provides an in-depth exploration of the core chemistry of thienopyrans, intended for researchers, scientists, and professionals in drug development. We will traverse the structural landscape of its isomers, detail key synthetic methodologies with mechanistic insight, explore the reactivity of the fused core, and highlight its current and emerging applications, with a particular focus on its validated potential as an anticancer scaffold.

Introduction: The Thienopyran Core

Thienopyrans are bicyclic aromatic heterocycles where a thiophene ring is fused to a pyran ring. The mode of fusion and the saturation level of the pyran ring give rise to a rich diversity of isomers, each with distinct chemical personalities. The fusion of the electron-rich thiophene ring with the oxygen-containing pyran ring creates a unique electronic environment that is foundational to its biological activity and material properties.

Nomenclature and Isomerism

The nomenclature of thienopyrans designates the fusion pattern of the two rings. The four primary aromatic isomers are:

  • Thieno[2,3-b]pyran: Fusion at the 'b' face of the thiophene ring.

  • Thieno[3,2-b]pyran: Fusion at the 'b' face of the thiophene ring, involving the C3-C2 bond.

  • Thieno[2,3-c]pyran: Fusion at the 'c' face of the thiophene ring.

  • Thieno[3,2-c]pyran: Fusion at the 'c' face of the thiophene ring.

Each of these can exist in various states of saturation and oxidation, with pyranone (pyrone) and dihydropyran derivatives being particularly significant in synthetic and medicinal chemistry. For instance, the IUPAC name for a common parent structure is 5H-thieno[3,2-b]pyran.[1] This structural diversity is a key asset, allowing for fine-tuning of molecular shape, polarity, and hydrogen bonding capabilities, which are critical parameters in drug design.

Synthesis of the Thienopyran Scaffold

The construction of the thienopyran core can be approached in two primary ways: building the pyran ring onto a pre-existing thiophene (the more common route) or constructing the thiophene ring onto a pyran derivative. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Thiophene Annulation via the Gewald Reaction

A cornerstone in the synthesis of polysubstituted thiophenes, the Gewald reaction, is a powerful entry point for constructing the thiophene portion of the thienopyran system. This multicomponent reaction elegantly combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.

When a cyclic ketone like tetrahydro-4H-pyran-4-one is used as the starting carbonyl compound, the Gewald reaction directly furnishes a 2-aminothiophene fused to a dihydropyran ring system, a key intermediate for many thienopyran derivatives.[2]

Mechanism Insight (Gewald Reaction): The causality behind this transformation begins with a base-catalyzed Knoevenagel condensation between the ketone (e.g., pyranone) and the active methylene compound (e.g., malononitrile).[3] This forms a stable α,β-unsaturated dinitrile intermediate. The elemental sulfur (S₈) is then attacked by the enolate of this intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates, but it ultimately leads to the formation of a sulfur-containing adduct that cyclizes and tautomerizes to yield the final, stable 2-aminothiophene product.[3] The aromatic stabilization of the thiophene ring is the thermodynamic driving force for the final cyclization and aromatization steps.

dot digraph "Gewald_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Fig. 1: Generalized Mechanism of the Gewald Reaction", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

}

Gewald reaction pathway for 2-aminothiophene synthesis.

Strategy 2: Pyran Ring Formation on a Thiophene Precursor

This strategy is particularly valuable for creating thienopyranones, which are prominent in medicinal chemistry. The synthesis often involves building upon a functionalized thiophene, such as a thienyl acetate derivative.

A notable example is the synthesis of thieno[3,2-c]pyran-4-ones, which have shown promising anticancer activity.[4] A general, multi-step approach involves:

  • Thiophene Functionalization: Starting with a substituted thiophene, key functional groups are installed. This can involve reactions like Sandmeyer-type iodination to place an iodine atom at a specific position.[4]

  • Side Chain Elongation: A carbon chain, often containing an alkyne, is introduced via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[4] This step is critical as the alkyne will become part of the new pyranone ring.

  • Cyclization: An iodocyclization reaction is then employed. The iodine acts as an electrophile, activating the alkyne to attack by a carboxylic acid group (or a precursor) on the thiophene, triggering the formation of the pyranone ring.[4]

  • Further Diversification: The resulting thieno[3,2-c]pyran-4-one core can be further functionalized, for example, through additional Pd-mediated C-C bond-forming reactions at other positions on the scaffold.[4]

This modular approach allows for the systematic construction of a library of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

dot digraph "Pyran_Ring_Formation" { graph [rankdir="TB", splines=ortho, label="Fig. 2: Workflow for Thieno[3,2-c]pyran-4-one Synthesis", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

}

Synthetic workflow for building the pyranone ring.

Detailed Experimental Protocol: Synthesis of a Thieno[3,2-b]pyran Derivative

The following protocol is adapted from the synthesis of 2-amino-7-(3-chlorophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide.[5] This procedure illustrates a condensation approach to the thieno[3,2-b]pyran core.

Materials:

  • Dihydrothiophen-3(2H)-one 1,1-dioxide (1 mmol)

  • 2-(3-chlorobenzylidene)malononitrile (1 mmol)

  • Triethylamine (0.02 g)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dihydrothiophen-3(2H)-one 1,1-dioxide (1 mmol), 2-(3-chlorobenzylidene)malononitrile (1 mmol), and ethanol (10 mL).

  • Add triethylamine (0.02 g) to the suspension. The use of a mild organic base like triethylamine is crucial to catalyze the condensation without promoting unwanted side reactions.

  • Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Crystals of the product will form upon slow cooling. Collect the crystals by vacuum filtration.

  • The isolated product can be used for further analysis, such as X-ray diffraction, to confirm its structure.[5]

Chemical Reactivity of the Thienopyran Core

The reactivity of the thienopyran system is a composite of its constituent rings, influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing potential of the pyran oxygen and any carbonyl groups.

Diels-Alder Reactivity

Thienopyranones, specifically isomers like thieno[2,3-c]pyran-3-ones and thieno[3,2-c]pyran-3-ones, can function as stable dienes in Diels-Alder reactions.[5][6] When heated with electron-deficient alkynes, they undergo a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of carbon dioxide to afford highly substituted benzothiophenes.[5][6] This reactivity provides a powerful tool for constructing complex polycyclic aromatic systems. The choice of dienophile (the alkyne) and the substitution pattern on the thienopyranone can be used to control the regioselectivity of the cycloaddition.[5]

Electrophilic Substitution

While specific studies on the electrophilic substitution of the parent thienopyran rings are limited, the reactivity can be predicted based on the behavior of the thiophene ring. The thiophene moiety is highly activated towards electrophilic attack, typically at the C2 and C5 positions. Therefore, reactions like halogenation (e.g., bromination) and formylation (e.g., Vilsmeier-Haack reaction) are expected to occur preferentially on the thiophene part of the fused system.[7][8][9][10] The presence of the fused pyran ring will modulate this reactivity. An electron-withdrawing pyranone ring, for instance, would deactivate the thiophene ring towards electrophilic attack compared to an unsubstituted thiophene.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of thienopyrans have made them attractive scaffolds for various applications, most notably in the development of new therapeutic agents.

Anticancer Agents

A significant body of research has validated the thieno[3,2-c]pyran-4-one core as a promising scaffold for the development of anticancer agents.[4] Novel small molecules based on this framework have demonstrated selective growth inhibition of various cancer cell lines.[4]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5d (Not Specified)2.0-2.5[4]
6c (Not Specified)2.0-2.5[4]

Table 1: In vitro anticancer activity of representative thieno[3,2-c]pyran-4-one derivatives.

The mechanism of action for these compounds is an active area of investigation, but their efficacy highlights the potential of the thienopyran scaffold to interact with key biological targets involved in cancer progression. The synthetic strategies that allow for systematic functionalization are critical for optimizing potency and selectivity.

Potential in Organic Electronics

Fused thiophene systems, known as thienoacenes, are widely studied as organic semiconductors for applications in organic field-effect transistors (OFETs).[11][12] The incorporation of heteroatoms and the ability to form ordered packing structures in the solid state are key to their electronic properties. While research has heavily focused on thieno-thiophenes, the principles extend to other fused systems. The thienopyran core, with its defined geometry and heteroatomic composition, represents an underexplored but potentially valuable building block for new organic electronic materials, such as dyes for dye-sensitized solar cells (DSSCs) or semiconductors for transistors.[13][14] The ability to tune the HOMO/LUMO energy levels through chemical modification is a key advantage of using such organic scaffolds.[13]

Conclusion and Future Outlook

The field of thienopyran chemistry, while nascent compared to that of its aza-heterocyclic cousins, holds immense promise. The synthetic routes are becoming increasingly sophisticated, allowing for the creation of diverse molecular libraries. The validated anticancer activity of thieno[3,2-c]pyran-4-ones provides a strong foundation for further drug development efforts, including target identification, mechanism of action studies, and lead optimization.

Future research should focus on several key areas:

  • Exploring Isomeric Diversity: A systematic investigation into the synthesis and biological activities of all major thienopyran isomers is needed to fully map the potential of this compound class.

  • Reactivity Mapping: Detailed studies on the electrophilic and nucleophilic substitution reactions of the core ring systems will provide a more complete understanding of their chemical behavior and enable more complex synthetic transformations.

  • Materials Science Exploration: A concerted effort to synthesize and characterize thienopyran-based materials for organic electronics could uncover novel properties and applications in transistors, OLEDs, and photovoltaics.

As synthetic methodologies continue to advance, the thienopyran scaffold is poised to become an increasingly important tool in the arsenal of medicinal and materials chemists, offering a unique and versatile platform for innovation.

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Exploratory

Unlocking the Therapeutic and Material Potential of Thieno[2,3-c]pyrans: A Technical Guide to Future Research

For the attention of Researchers, Scientists, and Drug Development Professionals. Authored by a Senior Application Scientist The landscape of heterocyclic chemistry is in a perpetual state of evolution, driven by the que...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

The landscape of heterocyclic chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet needs in medicine and materials science. Within this dynamic field, the thieno[2,-c]pyran core, a fused bicyclic system comprising a thiophene and a pyran ring, represents a fascinating and underexplored chemical space. While the broader class of thienopyridines and thienopyrimidines has garnered considerable attention, the specific thieno[2,3-c]pyran isomer holds unique structural and electronic properties that warrant a dedicated and in-depth investigation. This guide aims to illuminate the untapped potential of thieno[2,3-c]pyran compounds, providing a forward-looking perspective on promising research avenues and actionable experimental strategies.

The thieno[2,3-c]pyran scaffold is an intriguing bioisostere of purines and pyrimidines, suggesting a high potential for interaction with a wide array of biological targets.[1] Its inherent structural rigidity, coupled with the electronic characteristics of the sulfur-containing thiophene ring and the oxygen-containing pyran ring, creates a unique platform for the design of novel bioactive molecules and functional materials. The existing, albeit limited, research has already hinted at its promise, with related structures showing a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3][4]

This technical guide will navigate the key opportunities within the thieno[2,3-c]pyran domain, moving beyond a simple literature review to propose tangible research directions. We will delve into strategic synthetic methodologies, explore promising therapeutic applications with a focus on oncology and infectious diseases, and touch upon the potential of these compounds in the realm of materials science.

I. Strategic Synthetic Avenues: Diversifying the Thieno[2,3-c]pyran Library

A robust and versatile synthetic platform is the bedrock of any successful exploration of a new chemical scaffold. While several methods for the synthesis of related thieno-fused systems exist, the development of efficient and modular routes to a diverse library of thieno[2,3-c]pyran derivatives is a critical first step.

A promising starting point is the adaptation of established reactions for thiophene and pyran synthesis. For instance, the Gewald reaction, a multicomponent reaction used for the synthesis of polysubstituted thiophenes, could be a powerful tool.[5][6] By carefully selecting the starting materials, it is conceivable to construct the thiophene ring with functionalities amenable to subsequent pyran ring formation.

Another avenue worth exploring is the intramolecular Diels-Alder reaction of thieno[2,3-c]pyran-3-ones, which has been shown to be an effective method for the synthesis of benzothiophenes.[7][8] This approach could be adapted to generate a variety of substituted thieno[2,3-c]pyran cores.

Proposed Research Workflow: Synthesis of a Diversified Thieno[2,3-c]pyran Library

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Functionalization & Diversification cluster_2 Phase 3: Characterization Start Commercially Available Starting Materials Gewald Gewald Reaction Optimization (Multi-component) Start->Gewald DielsAlder Intramolecular Diels-Alder Strategy Start->DielsAlder Scaffold Core Thieno[2,3-c]pyran Scaffolds Gewald->Scaffold DielsAlder->Scaffold Functionalization Targeted Functionalization (e.g., C-H activation, cross-coupling) Scaffold->Functionalization Library Diverse Thieno[2,3-c]pyran Library Functionalization->Library Characterization Spectroscopic & Crystallographic Analysis (NMR, MS, X-ray) Library->Characterization Data Structural Database Characterization->Data

Caption: A proposed workflow for the synthesis and diversification of a thieno[2,3-c]pyran library.

II. Therapeutic Frontiers: Targeting Disease with Novel Thieno[2,3-c]pyrans

The structural similarity of the thieno[2,3-c]pyran scaffold to biologically important purine systems suggests a high probability of interaction with enzymes and receptors that recognize these motifs. This opens up exciting avenues for drug discovery in several therapeutic areas.

A. Oncology: A New Scaffold for Anticancer Drug Design

The development of novel anticancer agents remains a high priority in medicinal chemistry. Thieno-fused heterocycles have demonstrated significant potential in this area.[1][5][9] For instance, thieno[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents, with some compounds showing promising activity against breast cancer cell lines.[6][10] Furthermore, the pyran ring itself is a component of several natural and synthetic compounds with anticancer properties.[11]

Potential Research Directions in Oncology:

  • Kinase Inhibition: Many kinases play a crucial role in cancer cell signaling. The thieno[2,3-c]pyran scaffold could serve as a template for the design of novel kinase inhibitors. A focused screening campaign against a panel of cancer-relevant kinases would be a logical first step.

  • Induction of Apoptosis: Investigating the ability of novel thieno[2,3-c]pyran derivatives to induce programmed cell death (apoptosis) in cancer cells is a key area of research. This can be assessed using techniques such as Annexin V/propidium iodide staining and analysis of caspase activation.

  • Targeting Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is often overexpressed in cancer cells and plays a role in the stability of many oncoproteins. Thieno[2,3-c]pyridine derivatives have been investigated as Hsp90 inhibitors, suggesting that the thieno[2,3-c]pyran scaffold could also be a promising starting point for the development of novel Hsp90 inhibitors.[1]

Experimental Protocol: In Vitro Anticancer Activity Screening

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) and a non-cancerous control cell line should be used.

  • Cytotoxicity Assay: The MTT or MTS assay can be used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.[12]

  • Mechanism of Action Studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action. This may include:

    • Cell cycle analysis by flow cytometry.

    • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays).[1]

    • Western blotting to assess the effect on key signaling proteins.

    • Kinase inhibition profiling against a panel of relevant kinases.

B. Infectious Diseases: A Scaffold for Novel Antimicrobial and Antiviral Agents

The emergence of drug-resistant pathogens is a major global health threat, necessitating the discovery of new antimicrobial and antiviral agents. Thieno-fused heterocycles have been reported to possess a range of antimicrobial and antiviral activities.[2][3][9] The pyranopyrazole scaffold, a close relative of thieno[2,3-c]pyran, has been investigated for its potential as an inhibitor of human coronaviruses.[12]

Potential Research Directions in Infectious Diseases:

  • Antibacterial and Antifungal Activity: A library of thieno[2,3-c]pyran derivatives should be screened against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Antiviral Activity: The compounds should be evaluated for their ability to inhibit the replication of a range of viruses, with a particular focus on emerging and re-emerging viral threats.

  • Mechanism of Action Studies: For active compounds, studies to identify the specific viral or microbial target and the mechanism of inhibition will be crucial for further development.

III. Materials Science: Exploring the Optoelectronic Properties of Thieno[2,3-c]pyrans

Beyond their biomedical potential, thieno-fused heterocyclic compounds are also of interest in the field of materials science due to their unique electrochemical and photophysical properties.[2] The combination of the electron-rich thiophene ring and the pyran ring in the thieno[2,3-c]pyran scaffold could lead to materials with interesting optoelectronic properties.

Potential Research Directions in Materials Science:

  • Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of thieno[2,3-c]pyran derivatives could be investigated for their potential application as emitters in OLEDs.

  • Organic Photovoltaics (OPVs): The electron-donating and -accepting properties of these compounds could be tuned through chemical modification, making them potential candidates for use as donor or acceptor materials in organic solar cells.

  • Organic Field-Effect Transistors (OFETs): The ability of these compounds to self-assemble into ordered structures could be explored for their application as semiconductors in OFETs.

Experimental Workflow: Evaluation of Optoelectronic Properties

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Device Fabrication & Testing Start Synthesized Thieno[2,3-c]pyran Derivatives Purification High Purity Purification (e.g., Sublimation, Chromatography) Start->Purification UVVis UV-Vis & Photoluminescence Spectroscopy Purification->UVVis CV Cyclic Voltammetry Purification->CV TGA Thermogravimetric Analysis Purification->TGA Fabrication Device Fabrication (OLED, OPV, OFET) UVVis->Fabrication CV->Fabrication TGA->Fabrication Testing Device Performance Characterization Fabrication->Testing Analysis Structure-Property Relationship Analysis Testing->Analysis

Caption: A workflow for investigating the materials science applications of thieno[2,3-c]pyran compounds.

IV. Concluding Remarks and Future Outlook

The thieno[2,3-c]pyran scaffold represents a largely untapped reservoir of chemical diversity with significant potential in both medicinal chemistry and materials science. This guide has outlined a series of strategic research directions, from the fundamental development of synthetic methodologies to the exploration of cutting-edge applications. By pursuing a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and materials characterization, the scientific community can unlock the full potential of this promising heterocyclic system. The journey from a novel scaffold to a life-saving drug or a next-generation electronic material is a long and challenging one, but for thieno[2,3-c]pyran compounds, the journey has just begun.

References

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Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Abstract This document provides a comprehensive, field-tested guide for the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The protocol is designed for chemical researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and validation checkpoints. The synthesis is efficiently executed in a two-step sequence: (1) A base-catalyzed Gewald multi-component reaction to construct the core 2-aminothieno[2,3-c]pyran ring system, followed by (2) a reductive deamination via diazotization to yield the final target molecule. This guide includes detailed experimental protocols, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The thieno[2,3-c]pyran framework represents a privileged heterocyclic structure, integrating the electronic properties of a thiophene ring with the conformational features of a dihydropyran. The title compound, Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, serves as a versatile building block for the elaboration of more complex molecular architectures.

Our synthetic approach is predicated on efficiency and reliability, utilizing the well-established Gewald aminothiophene synthesis as the key strategic step. This powerful multi-component reaction allows for the rapid assembly of the fused heterocyclic core from simple, commercially available precursors. The subsequent removal of the 2-amino group is a standard, high-yielding transformation that delivers the target compound with high purity.

Overall Synthetic Workflow

The synthesis proceeds via the formation of a 2-amino-thiophene intermediate (2 ) which is then converted to the final product (3 ).

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Reductive Deamination A Tetrahydro-4H-pyran-4-one Intermediate Intermediate (2) Ethyl 2-amino-5,7-dihydro-4H- thieno[2,3-c]pyran-3-carboxylate A->Intermediate Morpholine, Ethanol Reflux B Ethyl Cyanoacetate B->Intermediate Morpholine, Ethanol Reflux C Sulfur (S₈) C->Intermediate Morpholine, Ethanol Reflux Target Target Molecule (3) Ethyl 5,7-dihydro-4H- thieno[2,3-c]pyran-3-carboxylate Intermediate->Target 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₃PO₂

Figure 1: Two-step synthetic pathway to the target compound.

Part I: Synthesis of Intermediate (2)

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Principle & Mechanistic Insight

The first step employs the Gewald aminothiophene synthesis, a classic multi-component reaction that forms a polysubstituted 2-aminothiophene.[1][2] This reaction is exceptionally efficient for constructing the desired thieno[2,3-c]pyran core. The mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The base catalyst (morpholine) facilitates the condensation between the active methylene group of ethyl cyanoacetate and the carbonyl group of tetrahydro-4H-pyran-4-one.

  • Michael Addition: Elemental sulfur (S₈) first forms a reactive polysulfide species, which then adds to the electron-deficient β-carbon of the Knoevenagel adduct.

  • Intramolecular Cyclization & Tautomerization: The sulfur-adduct undergoes a Thorpe-Ziegler type cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[3]

The choice of morpholine as a catalyst is critical; it is basic enough to promote the initial condensation but mild enough to prevent undesired side reactions.

G start Ketone + Active Methylene Nitrile knoevenagel Knoevenagel Adduct start->knoevenagel Base (Morpholine) michael Sulfur Adduct knoevenagel->michael + Sulfur (S₈) cyclized Cyclized Intermediate michael->cyclized Intramolecular Attack product 2-Aminothiophene Product cyclized->product Tautomerization

Sources

Application

Application Notes and Protocols for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate Derivatives

Authored by: A Senior Application Scientist Introduction: The Thieno[2,3-c]pyran Scaffold - A Privileged Structure in Medicinal Chemistry The fusion of thiophene and pyran rings creates the thieno[2,3-c]pyran heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Thieno[2,3-c]pyran Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of thiophene and pyran rings creates the thieno[2,3-c]pyran heterocyclic system, a scaffold that has garnered significant attention in drug discovery. This structural motif serves as a versatile backbone for the development of novel therapeutic agents due to its unique stereoelectronic properties, which facilitate interactions with a variety of biological targets.[1][2] Derivatives of the core molecule, Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, have been the subject of extensive research, revealing a broad spectrum of biological activities. These compounds have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the known biological activities, explains the rationale behind key experimental protocols, and offers detailed, step-by-step methodologies for evaluating the therapeutic potential of this promising class of molecules.

General Synthesis Strategy: A Modular Approach

The synthesis of thieno[2,3-c]pyran derivatives often employs multicomponent reactions, which allow for the efficient construction of the core scaffold and the introduction of diverse substituents. A common and effective method is the Gewald reaction, which can be used to construct the initial substituted thiophene ring.[5][6] Subsequent cyclization and derivatization steps allow for the generation of a library of compounds for biological screening.

The causality behind this modular approach is strategic: it allows for systematic modifications at various positions of the scaffold. This is fundamental to establishing Structure-Activity Relationships (SAR), where researchers can correlate specific chemical modifications with changes in biological potency and selectivity.[7]

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization & Final Products A Pyranone Substrate D Gewald Reaction A->D B Malononitrile B->D C Elemental Sulfur C->D E 2-Amino-thieno[2,3-c]pyran Intermediate D->E Formation of Thiophene Ring F Reaction with Anilines (Dimroth Rearrangement) E->F Introduction of Diversity G Library of Novel Thienopyrimidine Derivatives F->G

Caption: Generalized workflow for the synthesis of thienopyran derivatives.

Prominent Biological Activities and Mechanisms of Action

Anticancer and Antiproliferative Activity

The most extensively documented biological activity of thieno[2,3-c]pyran derivatives is their potent anticancer effect across a range of human cancer cell lines.[8][9] This activity is often mediated by the inhibition of key proteins involved in cell cycle regulation and signal transduction.

Mechanism Insight: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. Thienopyrimidine derivatives, which can be synthesized from thieno[2,3-c]pyran precursors, have been identified as potent inhibitors of several critical oncogenic kinases.[10][11]

  • EGFR and HER-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key drivers in many cancers, including breast and colon cancer.[12] Certain pyrano[3,2-c]quinoline derivatives, structurally related to the thienopyran scaffold, act as dual inhibitors of EGFR and HER-2, demonstrating greater potency than the reference drug erlotinib in some cases.[12] The rationale for targeting both is to overcome resistance mechanisms that can arise from monotherapy.[13]

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation. Molecular docking studies have shown that thienopyran derivatives can fit snugly into the ATP-binding pocket of CDK2, blocking its activity.[3][7] This provides a direct mechanism for the observed antiproliferative effects.

G Ligand Growth Factor (e.g., EGF) Receptor EGFR / HER-2 Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor Thienopyran Derivative Inhibitor->Receptor Inhibition RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR/HER-2 signaling pathway by thienopyran derivatives.

Mechanism Insight: Induction of Apoptosis

A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis. Thienopyran derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[12] This is often a downstream consequence of kinase inhibition.

  • Caspase Activation: Treatment with these compounds leads to a significant increase in the levels of executioner caspase-3, a key enzyme in the apoptotic cascade.[12]

  • Modulation of Bcl-2 Family Proteins: Active derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death.[12]

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold, closely related to and accessible from thienopyrans, is recognized for its antimicrobial properties.[14] Derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to or greater than standard antibiotics like ampicillin.[3][15] The mechanism is thought to involve the inhibition of essential bacterial enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is vital for bacterial protein synthesis.[14]

Application Notes & Experimental Protocols

The following protocols provide a framework for the systematic evaluation of novel Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate derivatives.

Experimental Evaluation Workflow

It is crucial to follow a logical progression from broad screening to specific mechanistic studies. This ensures efficient use of resources and yields a comprehensive understanding of a compound's biological profile.

G A Compound Synthesis & Characterization B Primary Screening: Antiproliferative Assay (MTT) A->B C Inactive Compounds B->C IC50 > Threshold D Active 'Hits' (IC50 < Threshold) B->D IC50 < Threshold E Secondary Assays: Mechanism of Action D->E F Kinase Inhibition Assay E->F G Apoptosis Assay (Annexin V / PI) E->G H Lead Compound Identification & Optimization F->H G->H

Caption: High-level workflow for the biological evaluation of novel compounds.

Protocol 1: Antiproliferative Activity using the MTT Assay

Principle: This colorimetric assay is a standard for initial cytotoxicity screening. It measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon)[12]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO (sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Erlotinib)[12]. This validates the assay's sensitivity.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls).

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Observe the formation of purple precipitate in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Test compounds and controls

  • 6-well sterile plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant. This step is critical to avoid underrepresenting the apoptotic cell population.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Interpretation: The results are displayed on a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). An effective pro-apoptotic compound will show a significant increase in the population of the lower-right and upper-right quadrants compared to the vehicle control.

Quantitative Data Summary

The following table exemplifies how to present antiproliferative data for a series of hypothetical derivatives, drawing on the types of results seen in the literature.[7][12]

Compound IDR¹ GroupR² GroupCancer Cell LineIC₅₀ (µM)[7]Selectivity Notes
THP-001 -H-HMCF-7 (Breast)42.6Baseline scaffold activity.
THP-002 4-Cl-HMCF-7 (Breast)34.2Para-chloro substitution improves potency.[7]
THP-003 3,4,5-(OCH₃)₃-HMCF-7 (Breast)26.6Trimethoxy substitution significantly enhances potency.[7]
THP-003 3,4,5-(OCH₃)₃-HSW-480 (Colon)38.6Shows activity across different cancer types.[7]
THP-004 4-NO₂-HSW-480 (Colon)34.6Electron-withdrawing group at para position is favorable.[7]
Erlotinib N/AN/AHT-29 (Colon)0.030 (30 nM)[12]Reference Kinase Inhibitor.

Conclusion and Future Directions

Derivatives of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate represent a highly promising class of bioactive molecules. Their modular synthesis allows for extensive chemical exploration to optimize potency and selectivity. The primary therapeutic potential appears to be in oncology, driven by mechanisms such as kinase inhibition and the induction of apoptosis. Further research should focus on in vivo efficacy studies in animal models, comprehensive ADME/Tox profiling to assess their drug-like properties, and the identification of specific biomarkers to predict patient response.[16] The versatility of this scaffold suggests its potential could extend to other therapeutic areas, warranting broader biological screening.

References

  • Al-Zahrani, F. M., El-Emam, A. A., Al-Ghamdi, K. M., & Al-Ansary, G. H. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Qabas, A. A., Sarheed, O., & El-Sherief, H. A. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]

  • Miri, R., Jafari, B., Razzaghi-Asl, N., & Kobarfard, F. (2021). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Available at: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed Central. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, W. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Alsafy, S. A., & Alrazzak, A. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2015). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, W. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Alsafy, S. A., & Alrazzak, A. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Authorea. Available at: [Link]

  • El-Shehry, M. F., Abu-Melha, H. M., & Ghorab, M. M. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]

  • Eldehna, W. M., Ibrahim, H. S., & Abdel-Aziz, H. A. (2018). Thienopyrimidine derivatives with potential activities as anticancer agents. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., & Al-Assar, F. M. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, W. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Khodair, A. I., Gomaa, M. S., & El-Sadek, M. E. (2012). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]

  • Viola, G., Vedaldi, D., & Dall'Acqua, F. (2016). Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. Available at: [Link]

  • Kumar, A., Sharma, S., & Bajaj, K. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]

  • He, Z., Zhang, Y., & Li, W. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. National Institutes of Health. Available at: [Link]

  • Al-Zahrani, F. M., El-Emam, A. A., & Al-Ghamdi, K. M. (2018). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Kumar, A. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]

  • Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. ResearchGate. Available at: [Link]

  • Al-Zahrani, F. M., El-Emam, A. A., & Al-Ghamdi, K. M. (2023). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. MDPI. Available at: [Link]

  • Al-Jaff, A. S. H., & Al-Jubouri, H. R. A. (2021). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health. Available at: [Link]

  • Triloknadh, S., Kumar, D., & Panda, G. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Available at: [Link]

  • Lee, J., Kim, J., & Kim, J. (2012). Structure-activity relationships of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives as cannabinoid receptor agonists and their analgesic action. PubMed. Available at: [Link]

  • Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. PubMed. Available at: [Link]

  • Al-Zahrani, F. M., El-Emam, A. A., & Al-Ghamdi, K. M. (2025). Synthesis and in vitro antimicrobial evaluation of 5-amino-7-aryl-6-cyano- 4H-pyrano[3,2,b]pyrrole derivatives catalyzed by reusable ZrOCl 2·8H2O. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols: Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Thienopyran Scaffolds in Drug Discovery The thieno[2,3-c]pyran heterocyclic system represents a compelling scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Thienopyran Scaffolds in Drug Discovery

The thieno[2,3-c]pyran heterocyclic system represents a compelling scaffold in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of specific enzyme inhibitors. While the precise biological activity of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is still under extensive investigation, its structural similarity to known kinase inhibitors, such as those targeting the EGFR and HER-2 pathways, suggests its potential as a valuable tool for researchers in oncology and cell signaling.[1] This document serves as a comprehensive guide for researchers aiming to elucidate the enzyme inhibitory properties of this novel compound. It provides a framework for initial screening, detailed kinetic analysis, and determination of the mechanism of action, drawing upon established methodologies for similar molecular classes.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource/Method
Molecular FormulaC₁₀H₁₁NO₃SPubChem CID: 444765 (analogue)
Molecular Weight225.26 g/mol Calculated
AppearanceOff-white to pale yellow solid (predicted)---
SolubilitySoluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.General solubility of similar heterocycles
StorageStore at -20°C, desiccated and protected from light.Standard for research compounds

Note on Handling: Due to its novelty, the toxicological properties of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate have not been fully characterized. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, are mandatory. All handling should be performed in a well-ventilated fume hood.

Proposed Target Class: Protein Kinases

Based on the prevalence of thienopyran and related heterocyclic cores in kinase inhibitor discovery, protein kinases represent a logical and high-priority target class for initial screening efforts.[1] Specifically, the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are implicated in various cancers and are well-validated targets for inhibitors with similar structural motifs.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Primary Screening)

This protocol outlines a generalized, high-throughput method to assess the inhibitory activity of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate against a panel of protein kinases, with a focus on EGFR and HER2. Commercially available kinase assay kits provide a robust and standardized platform for such investigations.[3][4]

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition. Luminescence-based detection of remaining ATP is a common and highly sensitive method.[5][6]

Materials:

  • Recombinant human EGFR and HER2 enzymes (BPS Bioscience or similar)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate (test compound)

  • Staurosporine or a known EGFR/HER2 inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_incubation Reaction & Detection p1 Dispense Test Compound (serial dilutions in DMSO) r1 Add Kinase Enzyme to all wells p1->r1 p2 Add Controls (Positive & Vehicle) p2->r1 r2 Initiate Reaction: Add Substrate/ATP Mix r1->r2 i1 Incubate at 30°C (e.g., 60 minutes) r2->i1 d1 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent i1->d1 i2 Incubate at RT (e.g., 40 minutes) d1->i2 d2 Generate Luminescence: Add Kinase Detection Reagent i2->d2 i3 Incubate at RT (e.g., 30 minutes) d2->i3 d3 Read Luminescence i3->d3

Caption: Workflow for the in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate in 100% DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: To the wells of a 96-well plate, add 1 µL of the diluted test compound, positive control, or DMSO vehicle.

  • Enzyme Addition: Add 2 µL of diluted kinase enzyme to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final volume should be 5 µL. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Normalize Data:

    • The "no inhibition" (0% inhibition) value is the average signal from the DMSO vehicle control wells.

    • The "maximum inhibition" (100% inhibition) value is the average signal from the positive control wells (or wells with no enzyme).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_max_inhibition) / (Signal_no_inhibition - Signal_max_inhibition))

  • Generate Dose-Response Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Use non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundTarget EnzymeIC₅₀ (nM)
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylateEGFR85
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylateHER2120
StaurosporineEGFR10
StaurosporineHER215
Protocol 2: Mechanism of Action Studies - Enzyme Kinetics

Once inhibitory activity is confirmed, determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical next step.[7][8] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Principle: The effect of the inhibitor on the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), reveals its binding mode.[9]

  • Competitive Inhibition: Inhibitor binds to the active site, competing with the substrate. Km increases, Vmax remains unchanged.

  • Non-competitive Inhibition: Inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. Km remains unchanged, Vmax decreases.

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.

Procedure:

  • Follow the general procedure for the kinase inhibition assay (Protocol 1).

  • Set up a matrix of reactions with varying concentrations of both ATP (the substrate) and Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate (the inhibitor).

    • Use at least five concentrations of ATP, bracketing the known Km value.

    • Use at least three concentrations of the inhibitor, including a zero-inhibitor control. These concentrations should be chosen based on the previously determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Measure the initial reaction velocity (rate of product formation) for each condition.

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]).[9][10]

Data Analysis: Lineweaver-Burk Plot

The Lineweaver-Burk plot linearizes the Michaelis-Menten equation, allowing for a visual determination of the inhibition mechanism.[10]

1/v = (Km/Vmax) * (1/[S]) + 1/Vmax

By plotting 1/v against 1/[S] for each inhibitor concentration, different patterns will emerge:

  • Competitive: Lines intersect on the y-axis.

  • Non-competitive: Lines intersect on the x-axis.

  • Uncompetitive: Lines are parallel.

Visualizing Inhibition Mechanisms:

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate ES->E -S P Product ES->P k_cat I Inhibitor EI->E -I E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate ES2->E2 -S P2 Product ES2->P2 k_cat ESI2 ESI Complex ES2->ESI2 +I I2 Inhibitor EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Binding models for competitive and non-competitive inhibition.

Conclusion and Future Directions

This document provides a foundational framework for the initial characterization of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate as a potential enzyme inhibitor, with a strategic focus on protein kinases. The outlined protocols for primary screening and mechanism of action studies are designed to be robust and adaptable. Positive results from these in vitro assays would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of kinases to determine the compound's specificity.

  • Cell-Based Assays: Validating the inhibitory activity in a cellular context by measuring the phosphorylation of downstream targets.[11]

  • Structural Biology: Co-crystallization of the compound with its target enzyme to elucidate the precise binding interactions at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to optimize potency and selectivity.

The exploration of novel chemical scaffolds like the thieno[2,3-c]pyran system is essential for the continued development of targeted therapeutics. The methodologies described herein offer a clear path for researchers to contribute to this critical area of drug discovery.

References

  • BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • TeachMe Physiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Biocompare. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

  • TeachMe Physiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • Ricciardi, G. R., et al. (2020). HER2/EGFR pathway, different clinical scenarios, and strategies for pathway inhibition. ResearchGate. Retrieved from [Link]

  • Ahmed, E. A., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. Retrieved from [Link]

  • Khdour, F. F., et al. (2019). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4591. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 133-153. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Thienopyran Scaffold The thieno[2,3-c]pyran scaffold represents a privileged heterocyclic system in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Thienopyran Scaffold

The thieno[2,3-c]pyran scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a novel compound within this class, and its therapeutic potential remains to be fully elucidated. These application notes provide a comprehensive framework for the in vitro evaluation of this compound, guiding researchers through a logical progression of assays to characterize its bioactivity.

The proposed experimental workflow is designed to first assess the compound's general cytotoxicity across a panel of relevant human cancer cell lines. This initial screening is crucial for identifying a potential therapeutic window and for guiding the concentrations to be used in subsequent, more specific assays. Following the initial cytotoxicity assessment, a series of mechanism-based assays are outlined to explore the compound's potential as an anti-inflammatory and antioxidant agent. The protocols provided are based on established methodologies and include critical considerations for experimental design and data interpretation, ensuring scientific rigor and reproducibility.

Compound Profile: Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

PropertyValueSource
IUPAC Name ethyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylatePubChem[4]
Molecular Formula C₁₂H₁₇NO₃SPubChem[4]
Molecular Weight 255.34 g/mol PubChem[4]
Canonical SMILES CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NPubChem[4]

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a recommended workflow for the comprehensive in vitro evaluation of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This staged approach allows for a systematic investigation of its biological activities, starting from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation (Optional) A Compound Solubilization & Preparation B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) A->B C MTT Cytotoxicity Assay B->C D Determination of IC50 Values C->D E Anti-inflammatory Activity (e.g., COX Inhibition Assay) D->E If cytotoxic at therapeutically relevant concentrations F Antioxidant Capacity (e.g., DPPH Radical Scavenging Assay) D->F Parallel or subsequent to anti-inflammatory assessment G Apoptosis Induction Assay (e.g., Annexin V/PI Staining) D->G If significant cytotoxicity is observed H Enzyme Inhibition Kinetics E->H I Western Blot Analysis of Signaling Pathways G->I

Caption: A logical workflow for the in vitro evaluation of the target compound.

Part 1: Cytotoxicity Evaluation

The initial step in evaluating a novel compound is to determine its effect on cell viability. A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]

  • Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity

The results of the MTT assay should be summarized in a clear and concise table.

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value

Part 2: Anti-inflammatory and Antioxidant Potential

Thienopyran derivatives have been reported to possess anti-inflammatory and antioxidant properties.[2][7][8] The following protocols are designed to investigate these potential activities.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of the test compound on COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Assessing the inhibitory activity of the test compound against both COX-1 and COX-2 can provide insights into its potential anti-inflammatory mechanism and selectivity.

Methodology: Commercially available COX inhibitor screening assay kits provide a reliable and standardized method for this evaluation. These assays typically measure the peroxidase activity of the COX enzymes.

General Procedure (using a commercial kit):

  • Prepare a range of concentrations of the test compound.

  • In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time at the specified temperature.

  • Measure the absorbance or fluorescence according to the kit's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 3: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant capacity of the test compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]

Rationale: The DPPH assay is a widely used, simple, and rapid method for screening the antioxidant activity of compounds.[9] Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions in methanol or ethanol.

  • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (solvent only) and a positive control (ascorbic acid or Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity
CompoundDPPH Radical Scavenging Activity (EC50 in µM)
Test CompoundExperimental Value
Ascorbic Acid (Positive Control)Experimental Value

Part 3: Exploring the Mechanism of Action

If the initial screening reveals significant biological activity, further investigation into the underlying mechanism of action is warranted. For compounds exhibiting cytotoxicity, exploring the induction of apoptosis is a logical next step.

Apoptotic Pathway Induction

The following diagram illustrates a simplified generic apoptosis pathway that can be investigated if the test compound shows cytotoxic effects.

G A Test Compound B Cellular Stress A->B C Activation of Caspases (e.g., Caspase-3, -8, -9) B->C D DNA Fragmentation C->D E Apoptotic Body Formation D->E F Cell Death E->F

Caption: A simplified overview of a potential apoptosis induction pathway.

Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with the test compound using flow cytometry.

Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion and Future Directions

These application notes provide a foundational framework for the in vitro characterization of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. The outlined protocols will enable researchers to systematically assess its cytotoxic, anti-inflammatory, and antioxidant properties. Positive results from these assays will pave the way for more in-depth mechanistic studies, such as the investigation of specific enzyme inhibition kinetics, analysis of signaling pathway modulation by western blotting, and eventually, preclinical evaluation in in vivo models. The versatility of the thienopyran scaffold suggests that this compound could hold significant therapeutic promise, and this structured approach to its evaluation is the first step in unlocking that potential.

References

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Application

Molecular docking studies of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Application Note & Protocol Topic: Molecular Docking Studies of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Molecular Docking Studies of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and a detailed, field-proven protocol for conducting molecular docking studies on Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. The thieno[2,3-c]pyran scaffold is a recurring motif in compounds with significant biological activity, including anti-proliferative and kinase inhibitory properties.[1][2] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a macromolecular target.[3] This guide details the entire workflow, from target selection and preparation of both the ligand and receptor to the execution of the docking simulation and the critical analysis of the results. By explaining the causality behind each step, this protocol is designed to be a self-validating system, ensuring scientific rigor and reproducibility.

Rationale and Target Selection: The "Why"

The first and most critical step in any molecular docking study is the selection of a biologically relevant protein target. The choice of target is not arbitrary; it is a hypothesis-driven process based on the known biological activities of structurally similar compounds.

Field-Proven Insight: Compounds featuring pyran and thienopyran cores have demonstrated notable anti-proliferative activity against various cancer cell lines.[1] Specifically, derivatives of dihydropyrano[4,3-b]pyran have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many human cancers, making it a well-validated therapeutic target.

Therefore, for this protocol, we select Human Cyclin-Dependent Kinase 2 (CDK2) as the macromolecular target. To establish a robust and verifiable docking protocol, we will use a high-resolution crystal structure of CDK2 already in complex with a known inhibitor. This allows us to perform a crucial validation step: "redocking" the original ligand to ensure our chosen parameters can accurately reproduce the experimentally determined binding mode.

Selected Target:

  • Protein: Cyclin-Dependent Kinase 2 (CDK2)

  • PDB ID: 2V00

  • Description: Crystal structure of human CDK2 in complex with the inhibitor (E)-N-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylamide.

  • Resolution: 2.15 Å

Essential Software and Resources

This protocol utilizes freely available and widely adopted software in the computational chemistry community.

Software/ResourcePurposeURL
RCSB Protein Data Bank Source for obtaining the 3D coordinates of the macromolecular target.[Link]
PubChem Database for chemical structures and properties. Used to obtain the ligand's SMILES string.[Link]
AutoDock Tools (MGLTools) A suite of tools for preparing protein and ligand files for docking and for analyzing results.[4][Link]
AutoDock Vina The molecular docking engine used for simulating the ligand-protein binding.[Link]
Open Babel A chemical toolbox for converting between different chemical file formats.[Link]
PyMOL A molecular visualization system for creating high-quality 3D images and analyzing interactions.[5][Link]

Overall Molecular Docking Workflow

The entire process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by simulation, and concluding with analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation Receptor_Prep->Grid_Gen Docking_Run Run AutoDock Vina Grid_Gen->Docking_Run Results_Analysis Analyze Binding Affinity & Poses Docking_Run->Results_Analysis Visualization Visualize Interactions Results_Analysis->Visualization

Caption: High-level workflow for molecular docking.

Protocol Part 1: Ligand Preparation

Accurate ligand preparation is paramount for a successful docking simulation. The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges.

Step-by-Step Methodology:

  • Obtain 2D Structure: The first step is to acquire the canonical structure of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. As a direct 3D structure may not be readily available, we start with its SMILES (Simplified Molecular Input Line Entry System) representation.

    • SMILES String: CCOC(=O)C1=C(S2)CSC(C2)CO1

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure (.mol2 or .pdb format).

    • Causality: This conversion generates an initial, unoptimized 3D geometry of the molecule.

    • Command Line (Open Babel): obabel -:"CCOC(=O)C1=C(S2)CSC(C2)CO1" -O ligand.mol2 --gen3d

  • Energy Minimization: The initial 3D structure is likely in a high-energy state. It must be energy-minimized to find a more stable, low-energy conformation. This can be done within AutoDock Tools or other molecular modeling software.

    • Causality: Docking algorithms work best with low-energy ligand conformations, as they are more representative of the state the molecule would adopt in a binding pocket.

  • Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT) to prepare the ligand for AutoDock Vina.

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your ligand.mol2 file.

    • ADT will automatically detect the root, set the rotatable bonds, and merge non-polar hydrogens.

    • Causality: This process defines the ligand's torsional degrees of freedom (which bonds can rotate), allowing for flexible docking. It also assigns Gasteiger charges, which are crucial for calculating electrostatic interactions.[6]

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protocol Part 2: Receptor Preparation

The receptor structure obtained from the PDB is a raw crystallographic model and is not immediately ready for docking. It must be carefully cleaned and prepared.

G Start Download PDB (2V00) Remove_Het Remove Water & Co-factors Start->Remove_Het Separate_Ligand Isolate Native Ligand (for validation) Remove_Het->Separate_Ligand Add_H Add Polar Hydrogens Separate_Ligand->Add_H Compute_Charges Compute Gasteiger Charges Add_H->Compute_Charges Save_PDBQT Save as receptor.pdbqt Compute_Charges->Save_PDBQT

Caption: Step-by-step receptor preparation workflow.

Step-by-Step Methodology:

  • Download PDB File: Download the structure 2V00 from the RCSB Protein Data Bank.

  • Clean the Protein Structure: Open the 2V00.pdb file in AutoDock Tools or another molecular viewer.

    • Remove Water Molecules: Delete all water molecules (residue name HOH).

      • Causality: While water can play a crucial role in binding, standard docking protocols often remove them because modeling their displacement and interactions is computationally complex and can introduce inaccuracies.[7]

    • Remove Co-factors and Original Ligand: For the initial preparation of the receptor, remove the co-crystallized ligand and any other non-protein molecules. It is essential to save a copy of the original ligand in a separate file (native_ligand.pdb) to define the binding site and for protocol validation.

  • Prepare for Docking (PDBQT format):

    • In ADT, with the cleaned protein loaded, go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

      • Causality: Hydrogen atoms are typically absent in crystal structures. Adding them is essential for correctly defining hydrogen bond donors and acceptors.[6] We add only polar hydrogens because non-polar hydrogens are implicitly handled by the force field to simplify calculations.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • ADT will compute Gasteiger charges and merge non-polar hydrogens. Save the output file as receptor.pdbqt. This file now contains the prepared receptor with charges and atom types ready for Vina.[8]

Protocol Part 3: Docking Simulation & Validation

With the prepared ligand and receptor, the next step is to define the search space for the docking algorithm and execute the simulation.

Step-by-Step Methodology:

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the ligand within the receptor's active site.[9]

    • Causality (Best Practice): To ensure the grid box is correctly positioned, it should be centered on the position of the co-crystallized (native) ligand. This focuses the search on the known active site, dramatically increasing efficiency and accuracy.[3]

    • In ADT, load the receptor.pdbqt. Then load the native_ligand.pdb you saved earlier.

    • Go to Grid -> Grid Box. A box will appear. Adjust the center and dimensions of the box to fully encompass the native ligand, with a buffer of about 4-5 Å in each dimension.

    • Record the center coordinates (X, Y, Z) and dimensions (X, Y, Z) . For PDB ID 2V00, these will be approximately:

      • center_x = 15.2

      • center_y = 53.9

      • center_z = 16.9

      • size_x = 20

      • size_y = 20

      • size_z = 20

  • Create the Configuration File: Create a text file named config.txt and enter the parameters for the Vina run.

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the chance of finding the true energy minimum but also increase computation time. A value of 16 is a good balance for robust results.

  • Protocol Validation (Redocking): Before docking our target ligand, we must validate the protocol.[10] Create a prepared PDBQT file of the native ligand from 2V00. Then, create a second configuration file (config_native.txt) where the ligand entry points to this native ligand PDBQT. Run the docking.

    • Trustworthiness: A successful validation is indicated if the top-scoring pose of the redocked native ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystal structure position. This confirms that the docking protocol can accurately reproduce a known binding mode.[11]

  • Execute the Docking Run: Open a command line terminal, navigate to your working directory, and run AutoDock Vina.

    • Command: vina --config config.txt --log output_log.txt

Protocol Part 4: Results Analysis and Visualization

The output of a Vina run is a PDBQT file containing the predicted binding poses and a log file with their corresponding binding affinities.

1. Interpreting Binding Affinity: The docking score is an estimation of the binding free energy (ΔG) in kcal/mol.[12] A more negative value indicates a stronger, more favorable binding interaction.[10] Vina will output several binding modes, ranked by their score.

Predicted Binding Modes for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate with CDK2

ModeBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-8.50.0000.000
2-8.21.8542.431
3-8.02.1033.987
4-7.91.9984.112
5-7.74.3216.543
Note: These are representative values. Actual results will be generated by the simulation.

2. Visualizing Ligand-Receptor Interactions: Visual analysis is crucial to understand how the ligand is binding and to assess the plausibility of the predicted pose. We will use PyMOL for this.[13]

Step-by-Step Visualization Protocol:

  • Launch PyMOL and load the prepared receptor and the output poses file.

    • File -> Open -> receptor.pdbqt

    • File -> Open -> output_poses.pdbqt

  • Prepare the View:

    • For the receptor, select Show -> As -> Cartoon.

    • Color the cartoon representation for clarity (e.g., Color -> By Chain).

    • For the ligand poses, select Show -> As -> Sticks.

    • The output_poses object contains multiple states. You can cycle through them using the arrow keys at the bottom right of the viewer to see each predicted mode. Focus on the top-scoring mode (mode 1).

  • Identify and Display Key Interactions:

    • Center the view on the ligand in the binding pocket.

    • Select residues within ~4 Å of the ligand to identify the active site.

    • Use the Wizard -> Measurement tool or the Action -> Find -> Polar Contacts -> Within Selection option to identify hydrogen bonds.

    • Display the key interacting residues as Sticks and label them.

G cluster_ligand Ligand cluster_receptor CDK2 Active Site Ligand Thieno[2,3-c]pyran Core LEU83 LEU83 Ligand->LEU83 H-Bond (Backbone C=O) GLU81 GLU81 Ligand->GLU81 Hydrophobic ASP86 ASP86 Ligand->ASP86 H-Bond (Side Chain) PHE80 PHE80 Ligand->PHE80 π-π Stacking

Caption: Predicted interactions between the ligand and CDK2.

Scientific Interpretation: The analysis should focus on key interactions that stabilize the complex. For CDK2, a critical interaction for many inhibitors is a hydrogen bond to the backbone of Leucine 83 in the hinge region. The docking results should be scrutinized to see if the top pose forms this or other canonical interactions. Hydrophobic interactions with residues like ILE10, VAL18, and PHE80 also contribute significantly to binding affinity. The plausibility of the predicted interactions, grounded in the known biochemistry of the target, is a more important indicator of a successful docking than the raw score alone.

Conclusion and Future Directions

This application note has provided a detailed, step-by-step protocol for the molecular docking of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate against CDK2. By following this guide, researchers can generate credible, reproducible hypotheses about the binding mode and affinity of this compound.

Limitations and Next Steps: It is crucial to recognize that molecular docking is a predictive tool with inherent limitations, such as the use of a rigid receptor model and the approximations in scoring functions. The results from this protocol should be considered a starting point. To further validate these findings, we strongly recommend:

  • Molecular Dynamics (MD) Simulations: Run MD simulations on the top-ranked protein-ligand complex to assess the stability of the binding pose and interactions over time in a more dynamic, solvated environment.

  • In Vitro Validation: The ultimate test of any computational prediction is experimental validation. The compound should be synthesized and tested in a CDK2 enzymatic assay to determine its actual inhibitory activity (e.g., IC₅₀ value).

By integrating these computational and experimental approaches, researchers can confidently advance the development of novel thienopyran-based therapeutic agents.

References

  • Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • University of Bologna. (n.d.). Molecular Docking Tutorial.
  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Al-Warhi, T., et al. (2022).
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols.
  • Seifert, M. H. J. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central.
  • Meng, E. C., et al. (2012). Lessons from Docking Validation.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Gane, P. J., & Dean, P. M. (2000). Recent advances in structure-based rational drug design. Current Opinion in Structural Biology.
  • Ferreira, L. G., et al. (2015).
  • Dadashpour, S., et al. (2021). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies.

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Method

Application Notes and Protocols for the Pharmacological Screening of Thieno[2,3-c]pyran Derivatives

Abstract The thieno[2,3-c]pyran scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. Its derivatives have been implicated in a wide array of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-c]pyran scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. Its derivatives have been implicated in a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3][4] This document provides a comprehensive, technically grounded guide for researchers and drug development professionals on the systematic pharmacological screening of novel thieno[2,3-c]pyran derivatives. Eschewing a rigid template, this guide is structured as a series of application-focused modules, each providing the scientific rationale and detailed protocols necessary to move from a newly synthesized compound to a pharmacologically characterized lead.

The Strategic Imperative: A Phased Screening Approach

In drug discovery, a brute-force approach to testing is both inefficient and cost-prohibitive. A well-designed screening cascade is paramount. This strategy triages compounds through progressively more complex and specific assays, ensuring that resources are focused on the most promising candidates. The causality is simple: broad, cost-effective primary screens identify general bioactivity, while more resource-intensive secondary and tertiary assays elucidate the specific mechanism of action and in vivo relevance.

Our recommended cascade follows three core phases:

  • Primary Screening: High-throughput assays to detect a desired biological effect (e.g., cytotoxicity, enzyme inhibition) across a large number of derivatives. The goal is hit identification.

  • Secondary Screening: Mechanistic assays performed on the "hits" from the primary screen to understand how they work (e.g., apoptosis induction, specific kinase inhibition). This phase validates the initial findings.

  • Tertiary Screening & Preclinical Models: In vivo models to assess efficacy, pharmacokinetics, and safety in a whole-organism context.

G cluster_0 Screening Cascade A Compound Library (Thieno[2,3-c]pyran Derivatives) B Primary Screening (e.g., High-Throughput Cell Viability) A->B Initial Testing C Hit Identification (Active Compounds) B->C Data Analysis D Secondary Screening (Mechanistic Assays) C->D Confirmation & Elucidation E Lead Candidate Selection (Validated & Potent) D->E SAR Analysis F In Vivo / Preclinical Models (Efficacy & Safety) E->F Whole Organism Validation

Caption: General workflow of a pharmacological screening cascade.

Application Note I: Screening for Anticancer Activity

Scientific Rationale: The thieno[2,3-c]pyran scaffold is a bioisostere of several known anticancer agents, and its derivatives, particularly the related thieno[2,3-d]pyrimidines, have demonstrated potent activity by inhibiting key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other tyrosine kinases.[1][5][6] These kinases are often dysregulated in cancer, controlling vital processes like cell proliferation, survival, and angiogenesis.[7] Therefore, a primary screen for general cytotoxicity followed by specific kinase inhibition assays is a logical and field-proven approach.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a robust, high-throughput method to measure cell viability, making it an ideal primary screen to identify compounds with cytotoxic or cytostatic effects.[8][9]

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[5] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each thieno[2,3-c]pyran derivative in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Paclitaxel or Sorafenib).[5][10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison of compound potency across different cell lines.

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. HepG2
TPC-00112.525.118.3
TPC-002>100>100>100
TPC-0032.85.44.1
Sorafenib5.96.23.8
Protocol 2: Secondary Mechanistic Assay (VEGFR-2 Kinase Inhibition)

For hits identified in the primary screen (e.g., TPC-003), a cell-free enzyme inhibition assay is crucial to confirm direct interaction with a specific molecular target.

Methodology:

  • Assay Principle: Use a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ or Lanthascreen®). These kits typically measure the amount of ADP produced or the phosphorylation of a substrate peptide.

  • Reaction Setup: In a 384-well plate, combine recombinant human VEGFR-2 enzyme, the specific substrate peptide, and ATP.

  • Inhibitor Addition: Add the thieno[2,3-c]pyran derivatives at various concentrations (e.g., 1 nM to 10 µM). Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Reaction & Detection: Incubate at room temperature to allow the kinase reaction to proceed. Stop the reaction and add the detection reagents as per the manufacturer's protocol.

  • Readout: Measure the signal (luminescence or fluorescence) on a plate reader.

  • Analysis: Convert the signal to percent inhibition and calculate the IC₅₀ value for enzyme inhibition.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1054/1059 PI3K PI3K VEGFR2->PI3K pY1175 RAF RAF VEGFR2->RAF pY951 Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT PI3K->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor Thieno[2,3-c]pyran Derivative Inhibitor->VEGFR2 Inhibits Kinase Domain

Caption: Inhibition of the VEGFR-2 signaling pathway by a candidate compound.

Application Note II: Screening for Anti-inflammatory Activity

Scientific Rationale: Inflammation is a key pathological driver in numerous diseases. Thienopyrimidine derivatives have shown promise as anti-inflammatory agents, often by modulating inflammatory pathways like prostaglandin synthesis.[11][12] Screening for anti-inflammatory activity typically involves both simple in vitro assays and more complex in vivo models to confirm efficacy.

Protocol 3: In Vitro Screening (BSA Denaturation Assay)

This simple and cost-effective assay serves as an excellent primary screen.[13] The ability of a compound to prevent heat-induced denaturation of Bovine Serum Albumin (BSA) correlates well with anti-inflammatory activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 0.1 mL of the test compound (e.g., at 100, 250, 500 µg/mL in PBS).

  • Controls: Use 0.1 mL of PBS as a negative control and 0.1 mL of Diclofenac sodium solution (e.g., 100 µg/mL) as a positive control.

  • Denaturation: Incubate all samples at 72°C for 5 minutes, then cool to room temperature.

  • Readout: Measure the absorbance (turbidity) of the samples at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100.

Protocol 4: In Vivo Acute Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

This is a benchmark in vivo model to evaluate the efficacy of a compound against acute inflammation.[11][14]

Methodology:

  • Animals: Use male Wistar rats (150-200g). Acclimatize them for one week.

  • Grouping: Divide animals into groups (n=6):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.).

    • Group 2: Positive control (Diclofenac, 10 mg/kg, p.o.).

    • Group 3-5: Test compounds (e.g., TPC-X at 10, 25, 50 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally.

  • Induction: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Activity
Treatment GroupDose (mg/kg)% Edema Inhibition at 3 hr
Vehicle Control-0% (Baseline)
TPC-0052545.2%
TPC-0055068.7%
Diclofenac (Control)1075.4%

Application Note III: Screening for Neuroprotective Activity

Scientific Rationale: The accumulation of misfolded proteins and oxidative stress are hallmarks of neurodegenerative diseases like Alzheimer's. Glycogen synthase kinase 3β (GSK-3β) is a critical enzyme in this pathology, as it hyperphosphorylates the tau protein, leading to neurofibrillary tangles.[15] Thieno-fused pyrazole derivatives have been identified as potent GSK-3β inhibitors, suggesting that the thieno[2,3-c]pyran scaffold is a promising starting point for neuroprotective agents.[16]

Protocol 5: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This assay models the oxidative damage seen in neurodegeneration and assesses a compound's ability to protect neuronal cells.[17]

Methodology:

  • Cell Culture: Plate human neuroblastoma cells (SH-SY5Y) in 96-well plates and differentiate them into a neuronal phenotype (e.g., using retinoic acid) if required.

  • Pre-treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyran derivatives for 2-4 hours.

  • Induction of Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to all wells except the untreated control. This induces oxidative stress and cell death.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Calculate the percentage of neuroprotection, which is the recovery of cell viability in the compound-treated groups relative to the H₂O₂-only treated group.

G cluster_0 GSK-3β Pathway in Tau Pathology GSK3b_inactive GSK-3β (Inactive) p-Ser9 GSK3b_active GSK-3β (Active) GSK3b_inactive->GSK3b_active Dephosphorylation Tau Tau Protein GSK3b_active->Tau Phosphorylates Akt Akt Kinase Akt->GSK3b_inactive Phosphorylates (Inactivates) pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregation Inhibitor Thieno[2,3-c]pyran Derivative Inhibitor->GSK3b_active Inhibits

Caption: A potential mechanism for neuroprotection via GSK-3β inhibition.

Concluding Remarks

This guide outlines a multi-tiered, rational approach to the pharmacological screening of novel thieno[2,3-c]pyran derivatives. By starting with broad primary assays and progressing to specific mechanistic and in vivo studies, researchers can efficiently identify and validate lead compounds for various therapeutic applications. The protocols provided herein serve as a robust foundation, which should be further supported by subsequent absorption, distribution, metabolism, and excretion (ADME) and toxicology studies to fully characterize the potential of these promising molecules.

References

  • Guo, Y., et al. (2025). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
  • Terosky, V., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • El-Naggar, M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Bayan, M. F., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Melad, R., et al. (2016). Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. [Link]

  • Kumar, A., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Atanasov, A. G., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

  • Gerasimova, E., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Liu, C., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. [Link]

  • Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. [Link]

  • Khorsandi, K., et al. (2020). Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • Hussein, A. H. M. (2009). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. [Link]

  • Huang, W., et al. (2017). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. PubMed. [Link]

  • Roy, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Mounika, S. (2023). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • Gerasimova, E., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • van Tonder, A., et al. (2015). Bioassays for anticancer activities. PubMed. [Link]

  • Gerasimova, E., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Lezoul, N. E. H., et al. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Liu, C., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yield and purity.

I. Overview of the Synthesis: A Modified Gewald Three-Component Reaction

The synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is most effectively achieved through a modified Gewald three-component reaction. This one-pot synthesis involves the condensation of tetrahydro-4H-pyran-4-one, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the desired thieno[2,3-c]pyran ring system.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides a logical, step-by-step approach to resolving them.

Problem 1: Low to No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows mostly starting materials.

  • After work-up, a negligible amount of the desired product is isolated.

Potential Causes and Solutions:

  • Inactive Catalyst: The choice and quality of the basic catalyst are critical. Morpholine, piperidine, or triethylamine are commonly used organic bases.[3] Ensure the base is fresh and not degraded.

    • Actionable Insight: Consider switching to a different base. For instance, if triethylamine is ineffective, morpholine might provide better results due to its different basicity and steric profile. Some studies have also shown inorganic bases like sodium carbonate or potassium phosphate can be effective.

  • Insufficient Reaction Temperature: The initial Knoevenagel condensation may require heating to proceed at a reasonable rate.

    • Actionable Insight: If the reaction is being run at room temperature, try gently heating the mixture to 50-60 °C. Monitor the reaction progress by TLC. Microwave irradiation has also been reported to significantly reduce reaction times and improve yields in Gewald reactions.[1]

  • Poor Quality Starting Materials: Ensure that tetrahydro-4H-pyran-4-one and ethyl cyanoacetate are pure. Impurities can inhibit the reaction.

    • Actionable Insight: Purify the starting materials if their quality is questionable. Tetrahydro-4H-pyran-4-one can be distilled, and ethyl cyanoacetate can be distilled under reduced pressure.

Problem 2: Formation of a Complex Mixture of Byproducts

Symptoms:

  • TLC shows multiple spots in addition to the product and starting materials.

  • The crude ¹H NMR spectrum is complex and difficult to interpret.

Potential Causes and Solutions:

  • Side Reactions from Overheating: Excessive heat can lead to the decomposition of intermediates or the formation of polymeric materials.

    • Actionable Insight: If you are heating the reaction, try reducing the temperature or the heating time. A temperature of 50-60 °C is often sufficient.

  • Incorrect Stoichiometry: An excess of one of the reactants can lead to the formation of side products.

    • Actionable Insight: Carefully control the stoichiometry of the reactants. A 1:1:1 molar ratio of tetrahydro-4H-pyran-4-one, ethyl cyanoacetate, and sulfur is typically a good starting point.

  • Formation of Isomeric Products: Depending on the reaction conditions, the formation of the isomeric thieno[3,2-c]pyran product is possible, although less likely with a symmetrical ketone like tetrahydro-4H-pyran-4-one.

    • Actionable Insight: Characterize the main byproduct to identify its structure. If it is an isomer, adjusting the catalyst and solvent system may favor the formation of the desired product.

Problem 3: Difficulty in Product Purification

Symptoms:

  • The crude product is a dark, oily residue.

  • Column chromatography results in poor separation or loss of product.

Potential Causes and Solutions:

  • Residual Sulfur: Elemental sulfur can be difficult to remove completely.

    • Actionable Insight: After the reaction is complete, filter the hot reaction mixture to remove any unreacted sulfur. Washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution due to its toxicity and flammability) can be effective.

  • Polymeric Byproducts: These are often sticky and can complicate purification.

    • Actionable Insight: Trituration of the crude product with a suitable solvent (e.g., cold ethanol or a mixture of hexane and ethyl acetate) can often solidify the desired product, leaving the polymeric impurities in the solution.

  • Product Instability on Silica Gel: The amino group on the thiophene ring can sometimes interact strongly with the acidic silica gel, leading to streaking and poor separation.

    • Actionable Insight: Deactivate the silica gel by treating it with a small amount of triethylamine (e.g., 1% v/v in the eluent). Alternatively, using a different stationary phase like alumina may be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Gewald reaction for this synthesis?

A1:

  • Tetrahydro-4H-pyran-4-one: This cyclic ketone provides the carbon backbone for the fused pyran ring and two of the carbons for the newly formed thiophene ring.

  • Ethyl Cyanoacetate: This active methylene compound provides the remaining three carbons of the thiophene ring, including the carboxylate group and the carbon that will bear the amino group. The cyano group is essential for activating the methylene protons.

  • Elemental Sulfur (S₈): This is the source of the sulfur atom for the thiophene ring.

  • Base (e.g., Triethylamine, Morpholine): The base acts as a catalyst for the initial Knoevenagel condensation between the ketone and ethyl cyanoacetate. It deprotonates the active methylene group of ethyl cyanoacetate, initiating the reaction.[3]

Q2: Which solvent is best for this reaction?

A2: Ethanol is a commonly used and effective solvent for the Gewald reaction as it readily dissolves the reactants and is easy to remove.[4] However, other polar protic solvents like methanol or isopropanol can also be used. In some cases, aprotic solvents like DMF or DMSO have been employed. For a greener approach, solvent-free conditions or the use of deep eutectic solvents have also been explored for Gewald reactions.[5]

Q3: Can I use a different active methylene compound instead of ethyl cyanoacetate?

A3: Yes, other active methylene compounds can be used, which will result in different substituents at the 3-position of the thieno[2,3-c]pyran ring. For example, using malononitrile would yield a 3-carbonitrile derivative.[1] Using a different ester, such as methyl cyanoacetate, would result in the corresponding methyl ester.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), to achieve good separation between the starting materials and the product. The product, being more polar than the starting ketone and ester, will have a lower Rf value. The spots can be visualized under UV light (254 nm) or by staining with potassium permanganate.

Q5: What are the expected spectroscopic signatures for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate?

A5:

  • ¹H NMR: You should expect to see a triplet and a quartet for the ethyl ester group. The protons on the pyran ring will appear as multiplets. A broad singlet for the amino (NH₂) protons will also be present, typically in the region of 5-7 ppm, although its chemical shift can be variable and it may exchange with D₂O.

  • ¹³C NMR: Look for the characteristic carbonyl signal of the ester group around 165-170 ppm. You will also see signals for the sp² carbons of the thiophene ring and the sp³ carbons of the pyran ring.

  • IR Spectroscopy: Key peaks to look for include N-H stretching vibrations (a pair of bands around 3300-3500 cm⁻¹) for the primary amine, a C=O stretching vibration for the ester at around 1680-1720 cm⁻¹, and C-O stretching for the pyran ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃NO₃S, MW = 227.28).

IV. Experimental Protocols and Data

Standard Protocol for Synthesis
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Add 20 mL of absolute ethanol to the flask.

  • To this stirred suspension, add triethylamine (1.4 mL, 10 mmol) dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Table 1: Reagent Stoichiometry and Properties
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Tetrahydro-4H-pyran-4-one100.12101.0 g
Ethyl Cyanoacetate113.12101.13 g (1.07 mL)
Sulfur (S)32.07100.32 g
Triethylamine101.19101.4 mL
Ethanol46.07-20 mL

V. Mechanistic and Workflow Diagrams

Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization A Tetrahydro-4H-pyran-4-one + Ethyl Cyanoacetate B Knoevenagel Adduct A->B Base (Et3N) C Sulfur (S8) Addition B->C D Thiolate Intermediate C->D Michael Addition E Intramolecular Cyclization D->E Tautomerization & Ring Closure F Ethyl 2-amino-5,7-dihydro-4H- thieno[2,3-c]pyran-3-carboxylate E->F Aromatization Troubleshooting_Workflow Start Low Yield or Reaction Failure Q1 Check Catalyst Activity Start->Q1 A1_Yes Use Fresh/Alternative Base Q1->A1_Yes Inactive Q2 Review Reaction Temperature Q1->Q2 Active A1_Yes->Q2 A2_Yes Increase Temperature or Use Microwave Q2->A2_Yes Too Low Q3 Verify Starting Material Purity Q2->Q3 Optimal A2_Yes->Q3 A3_Yes Purify Starting Materials Q3->A3_Yes Impure End Improved Yield Q3->End Pure A3_Yes->End

Caption: A systematic workflow for troubleshooting low yields.

VI. References

  • Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. PubMed Central. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. [Link]

  • Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. PubMed. [Link]

  • and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]

  • Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines. Google Patents.

  • Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Preparation method of tetrahydropyran-4-one and pyran-4-one. Google Patents.

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Prepared by: Your Senior Application Scientist Welcome to the dedicated technical support guide for the purification of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This resource is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction to Purification Strategies

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound with moderate polarity, attributed to the ester functional group and the oxygen and sulfur heteroatoms. The purification of this molecule typically involves standard organic chemistry techniques, but its specific structural features can present unique challenges. The choice of purification method will depend on the scale of the reaction and the nature of the impurities. The primary techniques discussed in this guide are recrystallization and column chromatography.

A general workflow for the purification of this compound is outlined below:

Purification_Workflow A Crude Product B Initial Purity Assessment (TLC, ¹H NMR) A->B  Post-Workup C Decision Point B->C D Recrystallization C->D High initial purity (>90%) and crystalline E Column Chromatography C->E Low initial purity (<90%) or oily product F High Purity Product (>98%) D->F E->F G Characterization (NMR, MS, etc.) F->G  Final Analysis

Caption: General purification workflow for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

Possible Causes:

  • Residual Solvent: Trace amounts of reaction or extraction solvents can prevent crystallization.

  • Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point and preventing solidification.

  • Product is an Oil at Room Temperature: While less common for this class of compounds, it is a possibility.

Solutions:

  • Remove Residual Solvent:

    • High Vacuum: Place the crude product under high vacuum for several hours to remove volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential product decomposition.

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane). The impurities may dissolve, and the product may precipitate as a solid. Stir the mixture vigorously, then filter and wash the solid with the same cold solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the oil to initiate crystallization.

    • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, and crystals may form.

  • Proceed with Chromatography: If the product remains an oil, column chromatography is the most effective method for purification.

Q2: I'm seeing significant streaking of my compound on the TLC plate. What does this mean and how can I fix it for column chromatography?

Possible Causes:

  • Acidic Silica Gel Interaction: The lone pairs on the sulfur and oxygen atoms in your molecule can interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing.

  • Compound Overload: Applying too much sample to the TLC plate can cause streaking.

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal.

Solutions:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: For streaking due to strong adsorption, adding a small amount of a more polar solvent to your mobile phase can improve the spot shape. For a moderately polar compound like this, if you are using a hexanes/ethyl acetate system, a small amount of methanol (0.5-1%) can help.

    • Add a Basic Modifier: To neutralize the acidic silica, add a small amount of triethylamine (0.1-1%) to your mobile phase.[1] This is a common technique for purifying compounds with basic or Lewis basic sites.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for compounds that are sensitive to acid.[1]

    • Reversed-Phase Chromatography (C18): If the compound is sufficiently non-polar, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.

TLC_Troubleshooting A TLC Plate Shows Streaking B Hypothesis A->B C Acidic Silica Interaction B->C D Compound Overload B->D E Solution C->E D->E F Add Triethylamine (0.1-1%) to Mobile Phase E->F G Use Neutral Alumina E->G H Reduce Sample Concentration E->H

Caption: Troubleshooting guide for TLC streaking.

Q3: After column chromatography, my fractions contain an impurity with a similar Rf to my product. What are my options?

Possible Causes:

  • Isomeric Impurities: Structural isomers formed during the synthesis can be very difficult to separate.

  • Poor Solvent System Selection: The chosen mobile phase may not have sufficient resolving power for the specific impurities present.

Solutions:

  • Optimize the Chromatography Conditions:

    • Shallow Gradient Elution: If you used a gradient, make it shallower around the elution point of your compound. This can increase the separation between closely eluting spots.

    • Change Solvent System: Experiment with different solvent systems. For example, if you used hexanes/ethyl acetate, try dichloromethane/methanol or toluene/ethyl acetate. The different solvent interactions can alter the relative retention of your product and the impurity.

    • Use a Different Stationary Phase: As mentioned previously, switching to alumina or a reversed-phase column can provide different selectivity.

  • Attempt Recrystallization:

    • Combine the fractions containing the product and the impurity.

    • Evaporate the solvent and attempt recrystallization from a carefully chosen solvent system. Often, impurities are excluded from the crystal lattice, leading to a purer final product.

Q4: My recrystallization attempt resulted in "oiling out" instead of forming crystals. What should I do?

Possible Causes:

  • Solution is Supersaturated: The concentration of the compound is too high for crystals to form properly.

  • Cooling Too Rapidly: Rapid cooling can lead to the product crashing out as an amorphous oil rather than forming an ordered crystal lattice.

  • Insoluble Impurities: The presence of impurities can inhibit crystal formation.

Solutions:

  • Re-dissolve and Cool Slowly: Add a small amount of the hot solvent to re-dissolve the oil. Then, allow the solution to cool to room temperature slowly, and finally, place it in an ice bath or refrigerator.

  • Scratch or Seed: Use a glass rod to scratch the inside of the flask to provide nucleation sites, or add a seed crystal if available.[1]

  • Adjust the Solvent System: If the compound is oiling out, the solvent may be too poor. Add a small amount of a "good" solvent to the hot mixture to increase solubility slightly, then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography?

Based on the structure (a heterocyclic ester), a good starting point for normal-phase column chromatography on silica gel would be a mobile phase of 20-30% ethyl acetate in hexanes . You should always determine the optimal solvent system by running a TLC first. Aim for an Rf value of 0.25-0.35 for your product to ensure good separation.

Q2: What is a suitable solvent for recrystallizing Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate?

For a compound of moderate polarity, a good starting point for recrystallization is a polar protic solvent like ethanol or isopropanol . For similar heterocyclic compounds, recrystallization from ethanol has been reported to be effective.[2] Alternatively, a binary solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes can be used. In this case, dissolve the compound in the minimum amount of the more polar solvent (the "good" solvent) while heating, and then slowly add the less polar solvent (the "poor" solvent) until the solution becomes slightly cloudy.

Technique Recommended Solvents/Mobile Phases Key Considerations
Column Chromatography 20-30% Ethyl Acetate in Hexanes (start)Adjust ratio based on TLC (Rf ~0.3). Add 0.1% triethylamine if streaking occurs.
Recrystallization Ethanol or IsopropanolGood for moderately polar compounds.
Ethyl Acetate/HexanesDissolve in hot ethyl acetate, add hexanes until cloudy, then cool slowly.

Q3: How can I confirm the purity of my final product?

A combination of techniques is recommended for purity assessment:

  • ¹H NMR Spectroscopy: This is the primary method. Look for the absence of signals corresponding to starting materials, reagents, or side products. The integration of the peaks should correspond to the expected proton ratios. The characteristic signals for the ethyl ester (a quartet and a triplet) should be clean.[3]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot in multiple solvent systems.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range (1-2 °C) is indicative of a pure crystalline solid.

Q4: What are the best practices for storing the purified compound?

Experimental Protocols

Protocol 1: Column Chromatography
  • Prepare the Column:

    • Choose an appropriately sized column (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC.

  • Combine and Evaporate:

    • Combine the pure fractions (those showing a single spot for your product on TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Choose a Solvent:

    • Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to just dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallize:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Stability Challenges of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Welcome to the dedicated technical support resource for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to proactively address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered during experimental workflows. By understanding the chemical liabilities of this molecule, you can ensure the integrity and reproducibility of your results.

Introduction to the Molecule and its Potential Instabilities

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound featuring a fused thieno-pyran ring system with an ethyl ester functional group. While thienopyran cores can be relatively stable, the combination of an ester group, a dihydropyran ring, and a thiophene moiety introduces specific vulnerabilities.[1] This guide will walk you through the most probable degradation pathways and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My sample purity is decreasing over time, even when stored in a standard solvent. What is the likely cause?

Answer: The most probable cause of purity decline in solution is the hydrolysis of the ethyl ester group. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on the glassware.[2][3]

Troubleshooting Steps:

  • Solvent Quality Check: Ensure you are using high-purity, anhydrous solvents. If the solvent has been opened multiple times, its water content may have increased. Consider using freshly opened solvents or those dried over molecular sieves.

  • pH Control: The hydrolysis of esters is significantly faster under acidic or basic conditions.[2] If your experimental conditions allow, buffer the solution to a neutral pH.

  • Glassware Preparation: Avoid using glassware that has been washed with strong acids or bases without thorough rinsing and neutralization.

Experimental Protocol: Monitoring Ester Hydrolysis via HPLC

This protocol outlines a method to track the formation of the carboxylic acid degradant.

  • Sample Preparation:

    • Prepare a stock solution of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate in acetonitrile at a concentration of 1 mg/mL.

    • Spike a portion of this solution with a small amount of dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH) to simulate degradation.

    • Incubate the samples at a controlled temperature (e.g., 40°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (typically around its λmax).

  • Data Analysis: Monitor for the appearance of a new, more polar peak (shorter retention time) corresponding to the carboxylic acid derivative. The peak area of the parent compound will decrease over time.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in stability testing for its ability to separate, identify, and quantify both the active pharmaceutical ingredient and its degradation products.[4]

FAQ 2: I've observed a change in the color of my solid sample, and it has developed a slight odor. What could be happening?

Answer: This observation may point towards oxidative degradation of the thiophene ring. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones, especially in the presence of light, air (oxygen), or oxidizing agents.[5][6] These oxidized species can be colored and may have distinct odors.

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber vials or store samples in the dark to prevent photo-oxidation.

  • Avoid Oxidizing Agents: Be mindful of other reagents in your experimental setup that could act as oxidizing agents.

Experimental Workflow: Investigating Oxidative Degradation

Oxidative Degradation Workflow A Solid Sample Observation (Color Change, Odor) B Hypothesis: Oxidation of Thiophene Ring A->B C Forced Degradation Study (e.g., with H2O2) B->C D LC-MS Analysis C->D E Identify Degradation Products (Sulfoxide, Sulfone) D->E F Implement Protective Measures: Inert Atmosphere, Light Protection E->F

Caption: Workflow for investigating and mitigating oxidative degradation.

Protocol for Forced Oxidative Degradation:

  • Sample Preparation:

    • Dissolve a small amount of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate in a suitable solvent (e.g., acetonitrile/water).

    • Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂).

    • Incubate the mixture at room temperature, protected from light.

  • Analysis by LC-MS:

    • Analyze the sample at different time points using an HPLC system coupled to a mass spectrometer (MS).[4]

    • The MS detector will help in identifying the masses of the degradation products. An increase of 16 amu (atomic mass units) corresponds to the formation of a sulfoxide, and an increase of 32 amu corresponds to a sulfone.

The oxidation of thiophene derivatives can proceed stepwise to form the corresponding sulfoxide and then the sulfone.[5][6]

FAQ 3: My experimental results are inconsistent, especially in multi-step reactions. Could the stability of the dihydropyran ring be a factor?

Answer: Yes, the dihydro-4H-pyran ring system can be susceptible to ring-opening reactions, particularly under strong acidic or electrophilic conditions. This can lead to a loss of the cyclic structure and the formation of undesired byproducts, impacting the yield and purity of subsequent reaction steps.

Troubleshooting Strategies:

  • Reaction Condition Optimization: If possible, use milder reaction conditions. Avoid strong, non-nucleophilic acids.

  • Protecting Group Strategy: In a multi-step synthesis, consider if the thieno-pyran moiety needs to be protected or if the synthetic route can be altered to introduce this functionality at a later stage.

  • In-process Controls: Use techniques like TLC or rapid LC-MS analysis during your reaction to monitor the integrity of the thieno-pyran ring system.

Potential Degradation Pathway of the Dihydropyran Ring

Dihydropyran Ring Opening Ethyl_5_7_dihydro_4H_thieno_2_3_c_pyran_3_carboxylate Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate Dihydropyran Ring Ring_Opened_Intermediate Ring-Opened Intermediate Acyclic Structure Ethyl_5_7_dihydro_4H_thieno_2_3_c_pyran_3_carboxylate:f0->Ring_Opened_Intermediate:f0 Strong Acid / Electrophile Further_Reactions Further Reactions / Byproducts Ring_Opened_Intermediate:f0->Further_Reactions

Caption: Potential acid-catalyzed ring-opening of the dihydro-4H-pyran.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage (Solid) Store at low temperature (2-8°C), protected from light, under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation and potential degradation from light and atmospheric oxygen.
Storage (Solution) Prepare solutions fresh. If short-term storage is necessary, use anhydrous, neutral solvents and store at low temperatures, protected from light.To prevent ester hydrolysis which is accelerated by water and non-neutral pH.
Handling Use clean, dry glassware. Avoid contact with strong acids, bases, and oxidizing agents.To prevent catalytic degradation of the ester and oxidation of the thiophene ring.
pH Considerations Maintain solutions at or near neutral pH (6-8) where possible.The ethyl ester is labile to both acid and base-catalyzed hydrolysis.[2][3]

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the purity of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the parent compound and its degradation products. A reverse-phase C18 column with a gradient elution is typically effective.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing mass information.[4]

  • Forced Degradation Studies: Intentionally degrading the sample under harsh conditions (acid, base, oxidation, light, heat) to generate potential degradants and validate the stability-indicating nature of the analytical method.[7][8][9]

References

  • Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Thiophene. Wikipedia. [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Welcome to the technical support center for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound. Our approach is rooted in providing not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Q1: What are the general solubility characteristics of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate?

A1: Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound with a moderately complex and largely non-polar structure. While specific experimental solubility data is not extensively published, based on structurally similar thienopyran and thienopyridine derivatives, it is expected to be poorly soluble in aqueous solutions.[1][2] Its solubility is likely to be higher in organic solvents. For instance, a related thiazolo[3,2-a]pyrimidine-6-carboxylate was successfully crystallized from a tetrahydrofuran (THF) solution, and NMR spectra were recorded in deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6), indicating good solubility in these solvents.[3]

Q2: I am observing a precipitate when I add my stock solution of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate to my aqueous assay buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution" and is a classic indicator of a compound with low aqueous solubility. Your stock solution, likely prepared in a high-concentration organic solvent like DMSO, can no longer keep the compound dissolved when diluted into a predominantly aqueous environment. The key is to ensure the final concentration of the organic solvent in your assay buffer is below the level that causes precipitation, and that the final concentration of your compound does not exceed its aqueous solubility limit.

Q3: Can I simply heat the solution to dissolve more of the compound?

A3: While increasing the temperature can enhance the solubility of many organic compounds, this should be approached with caution.[1] Excessive heat can lead to the degradation of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, especially over extended periods. It is crucial to first assess the thermal stability of the compound. A short, gentle warming (e.g., to 37-40°C) might be acceptable, but always verify the integrity of the compound post-treatment using an appropriate analytical method like HPLC or LC-MS.

Q4: Are there any quick solvent recommendations to start with?

A4: For initial stock solutions, high-purity, anhydrous DMSO or Dimethylformamide (DMF) are common starting points. For less polar applications, solvents like dichloromethane (DCM), chloroform, or ethyl acetate might be suitable. For crystallization purposes, THF has been shown to be effective for similar structures.[3] However, the choice of solvent is highly dependent on the downstream application.

Section 2: Troubleshooting Guides

This section provides a systematic approach to identifying and solving solubility problems with Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Guide 1: Systematic Solvent Screening

If you are unsure which solvent to use, a systematic screening process is the most reliable approach.

Objective:

To identify a suitable solvent or co-solvent system that can dissolve Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate at the desired concentration for your experiment.

Experimental Protocol:
  • Preparation: Weigh out small, equal amounts (e.g., 1 mg) of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate into separate, clean vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a test solvent. This will give an initial concentration of 10 mg/mL.

  • Solubilization Attempt:

    • Vortex the vials at room temperature for 1-2 minutes.

    • Visually inspect for dissolution.

    • If not fully dissolved, sonicate for 5-10 minutes.

    • If still not dissolved, gently warm the vials to 37°C for 15 minutes.

  • Observation and Scoring: Record your observations for each solvent. A simple scoring system can be used (e.g., 1 = Insoluble, 2 = Partially Soluble, 3 = Soluble).

  • Solvent Selection: Based on the results, select the most effective solvent that is also compatible with your experimental system.

Illustrative Solvent Screening Data:
SolventPolarity IndexInitial Observation (RT)After SonicationAfter Warming (37°C)
Water10.2InsolubleInsolubleInsoluble
Ethanol5.2Partially SolubleSolubleSoluble
Methanol6.6Partially SolubleSolubleSoluble
Acetone5.1SolubleSolubleSoluble
Dichloromethane (DCM)3.1SolubleSolubleSoluble
Dimethyl Sulfoxide (DMSO)7.2SolubleSolubleSoluble
Tetrahydrofuran (THF)4.0SolubleSolubleSoluble
Troubleshooting Workflow: Solvent Selection

G start Start: Undissolved Compound screen_solvents Perform Solvent Screen (e.g., DMSO, DMF, EtOH, DCM) start->screen_solvents check_dissolution Is the compound soluble at the desired concentration? screen_solvents->check_dissolution select_solvent Select best solvent compatible with experiment check_dissolution->select_solvent Yes cosolvent Try a co-solvent system (e.g., DMSO/Water) check_dissolution->cosolvent No end End: Solubilization Achieved select_solvent->end ph_modification Investigate pH modification cosolvent->ph_modification formulation Consider formulation strategies (e.g., solid dispersion) ph_modification->formulation G start Initial solubility in simple solvents is insufficient cosolvents Evaluate co-solvent systems (e.g., PEG, Propylene Glycol) start->cosolvents check_cosolvent Sufficient solubility for in vitro studies? cosolvents->check_cosolvent solid_dispersion Consider solid dispersion formulations (e.g., with PVP, HPMC) check_cosolvent->solid_dispersion No in_vivo_formulation Develop advanced formulation for in vivo studies check_cosolvent->in_vivo_formulation Yes particle_reduction Investigate particle size reduction (Micronization/Nanonization) solid_dispersion->particle_reduction particle_reduction->in_vivo_formulation end End: Optimized formulation achieved in_vivo_formulation->end

Sources

Optimization

Technical Support Center: Synthesis of Thieno[2,3-c]pyran Derivatives

Welcome to the dedicated technical support center for the synthesis of thieno[2,3-c]pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of thieno[2,3-c]pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Introduction to the Synthetic Landscape

The synthesis of thieno[2,3-c]pyran derivatives typically involves a two-stage strategy: the initial construction of a substituted thiophene ring, followed by the intramolecular cyclization to form the fused pyran ring. A prevalent method for the thiophene ring synthesis is the Gewald reaction, which offers a versatile route to highly functionalized 2-aminothiophenes.[1][2] These precursors are then elaborated and cyclized to afford the target thieno[2,3-c]pyran core. This guide will systematically address potential side reactions and experimental pitfalls in both of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thieno[2,3-c]pyran derivatives?

A1: The most common strategies involve the initial synthesis of a thiophene precursor followed by the annulation of the pyran ring.[1] A widely used approach is the Gewald aminothiophene synthesis to create a 2-aminothiophene, which is then further functionalized and cyclized to form the thieno[2,3-c]pyran system.[2][3] Alternative routes include intramolecular Diels-Alder reactions of thieno[2,3-c]pyran-3-ones.[4]

Q2: I am observing a low yield in my initial Gewald reaction to form the 2-aminothiophene precursor. What are the likely causes?

A2: Low yields in the Gewald reaction are a frequent issue. The primary culprits are often side reactions that consume starting materials or intermediates. These include the dimerization of the α,β-unsaturated nitrile intermediate (formed from the initial Knoevenagel condensation), the formation of complex polysulfides which can lead to tarry, intractable mixtures, and polymerization of reactants at elevated temperatures.[5]

Q3: My reaction mixture for the Gewald synthesis has turned into a dark, tarry substance. What should I do?

A3: The formation of a dark, tarry mixture is a strong indication of polysulfide formation and/or polymerization.[5] This is often exacerbated by excessively high reaction temperatures. It is crucial to maintain careful temperature control. Consider running the reaction at a lower temperature for a longer duration. If the issue persists, purification of the intermediate Knoevenagel adduct before the addition of sulfur can sometimes mitigate this problem.

Q4: What are the key considerations for the intramolecular cyclization step to form the pyran ring?

A4: The success of the intramolecular cyclization is highly dependent on the nature of the substrate and the reaction conditions. Key factors include the choice of catalyst (often acid-catalyzed), solvent, and temperature. The formation of a six-membered pyran ring is generally favored entropically.[6] However, competing intermolecular reactions can become significant at high concentrations, leading to oligomeric or polymeric byproducts. Therefore, conducting the cyclization under high-dilution conditions is often beneficial.

Troubleshooting Guide: Side Reactions and Optimization

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for the synthesis of thieno[2,3-c]pyran derivatives.

Part 1: The Gewald Reaction for 2-Aminothiophene Precursors

The Gewald reaction is a one-pot multicomponent reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7]

Problem 1: Low Yield of 2-Aminothiophene and Presence of a Major Byproduct

  • Symptom: Chromatographic analysis (TLC, LC-MS) or NMR of the crude product shows a significant amount of a higher molecular weight species alongside the desired 2-aminothiophene.

  • Probable Cause: Dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope adduct) is a common side reaction.[5] This dimer is formed through a Michael addition of the enolate of the Knoevenagel adduct to another molecule of the adduct.

  • Causality Explained: The basic conditions of the Gewald reaction promote both the initial Knoevenagel condensation and the subsequent dimerization. If the rate of sulfur addition and cyclization is slow compared to the rate of dimerization, the dimeric byproduct will accumulate.

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature can disfavor the dimerization reaction.

    • Order of Addition: Adding the sulfur portionwise or ensuring it is well-solubilized before the other reagents can sometimes favor the desired reaction pathway.

    • Catalyst Choice: While tertiary amines like triethylamine are common, exploring milder bases or catalytic systems like piperidinium borate may alter the reaction kinetics in your favor.[8]

    • Microwave Irradiation: The use of microwave synthesis has been reported to improve yields and reduce reaction times, potentially by accelerating the desired cyclization over the side reactions.[1][9]

Experimental Protocol: Optimized Gewald Synthesis of a 2-Aminothiophene Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in ethanol (5-10 mL/mmol of ketone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a suitable base (e.g., triethylamine, 0.1-0.3 eq).

  • Knoevenagel Condensation: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials and formation of the intermediate.

  • Sulfur Addition: Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (or as optimized) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Part 2: Intramolecular Cyclization to Form the Pyran Ring

The formation of the pyran ring typically involves the cyclization of a suitably functionalized thiophene precursor, for example, a thiophene bearing a hydroxyalkyl or a carboxylic acid side chain.

Problem 2: Incomplete Cyclization and Recovery of Starting Material

  • Symptom: The reaction does not proceed to completion, and a significant amount of the uncyclized thiophene precursor is recovered.

  • Probable Cause: Insufficient activation for the intramolecular nucleophilic attack. This could be due to a weak acid catalyst, a suboptimal reaction temperature, or steric hindrance.

  • Causality Explained: Acid-catalyzed cyclizations typically proceed via protonation of a carbonyl group, activating it towards nucleophilic attack by a hydroxyl group. If the conditions are not forcing enough to promote this, the reaction will stall.

  • Troubleshooting & Optimization:

    • Catalyst Screening: If using a mild acid catalyst (e.g., p-toluenesulfonic acid), consider switching to a stronger acid like sulfuric acid or using a Lewis acid (e.g., ZnCl₂).[4]

    • Temperature: Increase the reaction temperature to provide the necessary activation energy for the cyclization.

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are often used, but in some cases, a coordinating solvent might be beneficial.

Problem 3: Formation of Isomeric or Rearranged Products

  • Symptom: Isolation of a product with the correct mass but an unexpected spectroscopic signature (NMR, IR), suggesting a different connectivity or stereochemistry.

  • Probable Cause: In certain intramolecular cyclizations, such as those resembling a Prins reaction, there is a possibility of side reactions like the oxonia-Cope rearrangement, which can lead to stereochemical scrambling or the formation of constitutional isomers.[5]

  • Causality Explained: The carbocationic intermediates formed during acid-catalyzed cyclizations can be prone to rearrangements to form more stable intermediates before the final ring closure.

  • Troubleshooting & Optimization:

    • Milder Conditions: Employing milder reaction conditions (lower temperature, less harsh catalyst) can sometimes suppress these rearrangement pathways.

    • Substrate Design: If possible, modifying the substrate to disfavor the formation of the undesired rearranged intermediate can be a solution.

Data Presentation

Table 1: Troubleshooting Summary for Gewald Reaction Side Reactions

SymptomProbable CauseProposed Solution(s)
Low yield, major byproductDimerization of Knoevenagel adductLower reaction temperature, portionwise sulfur addition, use of microwave irradiation.
Dark, tarry reaction mixturePolysulfide formation, polymerizationMaintain strict temperature control, consider purification of the intermediate.
Incomplete reactionInsufficient reactivityIncrease reaction time, screen different base catalysts.

Visualization of Reaction Pathways

Diagram 1: General Synthetic Pathway to Thieno[2,3-c]pyran-4-ones

G Ketone Ketone/Aldehyde Gewald_Reactants Ketone + Cyanoester + S8 Ketone->Gewald_Reactants Cyanoester α-Cyanoester Cyanoester->Gewald_Reactants Aminothiophene 2-Aminothiophene Precursor Gewald_Reactants->Aminothiophene Gewald Reaction Functionalization Functionalization Aminothiophene->Functionalization Cyclization_Precursor Cyclization Precursor Functionalization->Cyclization_Precursor Cyclization Intramolecular Cyclization Cyclization_Precursor->Cyclization Thienopyran Thieno[2,3-c]pyran Derivative Cyclization->Thienopyran G Start Low Yield in Gewald Reaction Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Dimer Dimer of Knoevenagel Adduct Identify->Dimer High MW Byproduct Tar Tarry Mixture/ Polymerization Identify->Tar Intractable Mixture Unreacted Unreacted Starting Materials Identify->Unreacted Starting Materials Present Solve_Dimer Lower Temperature Use Microwave Portionwise Sulfur Addition Dimer->Solve_Dimer Solve_Tar Strict Temperature Control Purify Intermediate Tar->Solve_Tar Solve_Unreacted Increase Reaction Time Screen Catalysts Unreacted->Solve_Unreacted

Sources

Troubleshooting

Technical Support Center: Crystallization of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Welcome to the dedicated technical support guide for the crystallization of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This resource is designed for researchers, chemists, and pharmaceutical development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are seeking to optimize the purification and crystal quality of this key heterocyclic intermediate. As a molecule with moderate polarity, featuring an ester group, a heterocyclic core, and potential for hydrogen bonding, its crystallization behavior can be nuanced.

This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and refine your methodology with a rational, science-driven approach. We will address common challenges, from solvent selection to dealing with persistent impurities, to help you achieve high-purity, crystalline material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the crystallization of this compound?

A: The three most critical factors are solvent selection, cooling rate, and the management of supersaturation. The thieno[2,3-c]pyran core imparts a degree of rigidity and polarity, while the ethyl carboxylate group adds a polar, hydrogen-bond accepting site. A successful crystallization hinges on finding a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2] Controlling the cooling rate directly influences the rate at which supersaturation is generated; slow cooling is almost always preferable as it favors the growth of larger, more ordered crystals over rapid precipitation of small, impure particles.[1][3]

Q2: What is a good starting point for solvent selection?

A: Based on the structure, solvents of intermediate polarity are excellent starting points. Consider solvents like ethyl acetate, acetone, or acetonitrile.[4] Ethanol can also be effective, especially given the ester functionality, but may show high solubility even at room temperature, potentially reducing yield.[5] A good practice is to test solubility in a range of solvents. An ideal single solvent will dissolve the compound when hot but sparingly when cold.[2] If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a powerful alternative.[5][6]

Q3: My compound is pure by NMR, but I'm still having trouble getting crystals. Why?

A: High purity is necessary but not always sufficient for crystallization. Several factors could be at play:

  • Inherent Molecular Properties: The molecule may have a low lattice energy or conformational flexibility that makes it difficult to pack into an ordered crystal structure.

  • Residual Solvent: Trace amounts of a solvent from the reaction workup (like DMF or DMSO) can inhibit crystallization. Ensure your crude material is thoroughly dried under high vacuum.

  • Subtle Impurities: Even small amounts of structurally similar impurities can disrupt crystal lattice formation.[7]

  • Kinetics: Crystallization is a kinetic process. You may be operating in a region of the phase diagram where nucleation is very slow. Techniques to induce nucleation, such as scratching the flask or seeding, may be required.[8]

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both the scientific rationale and actionable solutions.

Problem 1: My compound is "oiling out" instead of crystallizing.

Q: I dissolved my compound in a hot solvent, but upon cooling, it separates as a liquid phase (an oil) before any solids form. What's happening and how do I fix it?

A: The Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid compound in that specific solvent environment.[9] Essentially, the compound is coming out of the solution as a liquid because it is too "hot" to be a solid, even though it's no longer soluble. Impurities often preferentially dissolve in these oil droplets, leading to a very impure solid if the oil eventually solidifies.[9]

Solutions:

  • Lower the Saturation Temperature: The most direct solution is to use a more dilute solution. Add more solvent to your mixture so that saturation is reached at a lower temperature, ideally one well below the compound's melting point. You can then slowly evaporate the excess solvent to achieve the desired level of supersaturation.[9]

  • Change the Solvent: Select a solvent with a lower boiling point.[10] This ensures that the entire process occurs in a lower temperature range. For instance, if you are using toluene (b.p. 111 °C), switching to ethyl acetate (b.p. 77 °C) might solve the problem.

  • Slow Down Supersaturation: Generate supersaturation more slowly. Instead of crash-cooling, allow the solution to cool to room temperature over several hours, and then gradually move it to a 4 °C refrigerator. This gives the molecules more time to arrange into a crystal lattice rather than aggregating into a disordered liquid phase.

  • Use a Seed Crystal: If you have a small amount of crystalline material, adding a "seed" crystal can provide a template for ordered growth, bypassing the kinetic barrier to nucleation and preventing the formation of an oil.[8]

Problem 2: I'm getting an amorphous powder or very fine needles, not well-defined crystals.

Q: The compound precipitates from the solution, but it's a powder with no clear crystalline structure, or the crystals are too small to filter and wash effectively. How can I improve the crystal quality?

A: The Cause: The formation of amorphous solids or microcrystals is typically a result of nucleation occurring too rapidly and at too high a level of supersaturation.[3] When the system is too far from equilibrium, molecules rapidly fall out of solution without having sufficient time to orient themselves into a low-energy, ordered lattice.

Solutions:

  • Reduce the Rate of Supersaturation: This is the most critical parameter.

    • Slower Cooling: Let the flask cool to room temperature on the benchtop, insulated from the surface with a few paper towels, before moving it to the refrigerator. Avoid placing a hot flask directly into an ice bath.[9]

    • Use a Solvent Diffusion Technique: This is an excellent method for growing high-quality crystals when you only have a small amount of material. Dissolve your compound in a small amount of a "good" solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed jar containing a "poor" solvent in which your compound is insoluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, ordered crystal growth.[3]

  • Reduce the Overall Concentration: Working with a slightly more dilute solution can provide a larger "metastable zone," a region where the solution is supersaturated but spontaneous nucleation does not occur. This allows existing crystals to grow larger rather than creating a shower of new, small particles.

  • Re-dissolve and Re-try: If you get a powder, it is often best to gently heat the solution to re-dissolve the solid, perhaps adding a small amount of additional solvent, and attempt the cooling process again, but much more slowly.

Problem 3: The final product has persistent impurities.

Q: After crystallization, I see a significant improvement in purity, but certain impurities remain. How can I remove them?

A: The Cause: Impurities can be incorporated into crystals in several ways. They can be adsorbed onto the crystal surface, trapped as pockets of mother liquor within agglomerates of crystals, or, in the most difficult cases, incorporated directly into the crystal lattice (forming a solid solution).[7][11]

Solutions:

  • Optimize the Washing Step: Ensure you are washing the filtered crystals with a small amount of ice-cold solvent.[1] Using warm or room-temperature solvent will dissolve some of your product. An effective wash removes residual mother liquor, which is rich in impurities, from the crystal surfaces.[7]

  • Perform a Re-crystallization: A second crystallization is often necessary to achieve high purity. The principle is that the concentration of the impurity will be lower in the second crystallization, making its inclusion less likely.

  • Consider a Slurry Experiment: If you suspect surface adsorption, you can slurry the crystalline product in a solvent where it is only sparingly soluble.[7] Agitating the solid in this solvent for several hours can wash away surface-bound impurities without dissolving a significant amount of the product.

  • Change the Solvent System: If an impurity is co-crystallizing (being incorporated into the lattice), it often has a similar structure to your target compound. Changing the crystallization solvent can alter the intermolecular interactions that govern crystal packing.[12] This can sometimes disrupt the packing of the impurity into the lattice, allowing for better separation.

Visual Workflows and Diagrams

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate solvent system for crystallization.

SolventSelection start Start: Crude Dry Product solubility_test Step 1: Solubility Test (Small scale, ~10-20 mg) start->solubility_test solvent_list Test Solvents: - Ethanol - Isopropanol - Ethyl Acetate - Acetone - Acetonitrile - Toluene - Hexane/Heptane solubility_test->solvent_list eval_room_temp Evaluate at Room Temp solubility_test->eval_room_temp eval_hot Heat to Boiling eval_room_temp->eval_hot If insoluble or sparingly soluble too_soluble Soluble at RT eval_room_temp->too_soluble Soluble single_solvent_path Insoluble at RT, Soluble when Hot? eval_hot->single_solvent_path good_single_solvent Result: Good Single Solvent Proceed to Protocol A single_solvent_path->good_single_solvent Yes insoluble Insoluble when Hot single_solvent_path->insoluble No (Insoluble) binary_solvent_path Step 2: Binary Solvent System too_soluble->binary_solvent_path insoluble->binary_solvent_path binary_protocol Dissolve in 'Good' Solvent (e.g., Ethyl Acetate) Add 'Poor' Solvent (e.g., Hexane) dropwise until cloudy, then reheat to clarify. binary_solvent_path->binary_protocol good_binary_solvent Result: Good Binary System Proceed to Protocol B binary_solvent_path->good_binary_solvent

Caption: A systematic workflow for selecting a suitable crystallization solvent.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common crystallization problems.

Troubleshooting start Problem Observed During Cooling oiled_out Compound Oiled Out? start->oiled_out no_crystals No Crystals Formed? start->no_crystals bad_crystals Poor Crystal Quality? (Powder/Fine Needles) start->bad_crystals sol_oil_1 Use more solvent (Lower saturation temp) oiled_out->sol_oil_1 Yes sol_oil_2 Switch to a lower boiling point solvent oiled_out->sol_oil_2 Yes sol_oil_3 Cool much slower oiled_out->sol_oil_3 Yes sol_nocrystal_1 Solution too dilute. Evaporate some solvent. no_crystals->sol_nocrystal_1 Yes sol_nocrystal_2 Induce nucleation: Scratch flask or add seed crystal no_crystals->sol_nocrystal_2 Yes sol_nocrystal_3 Cool to lower temp (e.g., -20 °C) no_crystals->sol_nocrystal_3 Yes sol_badcrystal_1 Supersaturation too high/fast. Cool much slower. bad_crystals->sol_badcrystal_1 Yes sol_badcrystal_2 Use a more dilute solution bad_crystals->sol_badcrystal_2 Yes sol_badcrystal_3 Try vapor diffusion or layering technique bad_crystals->sol_badcrystal_3 Yes

Caption: A decision tree for troubleshooting common crystallization issues.

Recommended Solvent Systems & Properties

The choice of solvent is paramount for successful crystallization.[3] The following table provides a list of suitable starting solvents for screening, ordered by decreasing polarity.

SolventBoiling Point (°C)[10]Polarity (Dielectric Constant)Key Characteristics & Rationale
Ethanol 7824.5Good for polar compounds, can H-bond. May be too good a solvent, potentially requiring an anti-solvent (water, hexane).
Acetonitrile 8237.5Polar aprotic solvent. Often a good choice for moderately polar heterocycles.[4]
Acetone 5620.7Good general-purpose solvent with a low boiling point, which helps prevent oiling out.[10] Highly volatile.[3]
Ethyl Acetate 776.0Excellent choice. Medium polarity, good solvent power for esters when hot, less so when cold.[5]
Toluene 1112.4Non-polar aromatic. Can be useful if other solvents are too effective, but high boiling point can be a disadvantage.[10]
Hexane/Heptane ~69~1.9Very non-polar. Unlikely to be a good single solvent but excellent as an "anti-solvent" or "poor" solvent in a binary system with Ethyl Acetate or Ethanol.[5]

Refined Experimental Protocols

Protocol A: Single-Solvent Recrystallization by Slow Cooling

This is the most common and straightforward method and should be attempted first if a suitable single solvent is identified.[13]

  • Dissolution: Place the crude, dry Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the chosen solvent (e.g., ethyl acetate) portion-wise while heating the mixture to a gentle boil with stirring (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[8]

  • Slow Cooling: Cover the flask with a watch glass or a loosely fitted stopper and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not disturb the flask during this period. Slow cooling is critical for forming large, high-purity crystals.[1][9]

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place the flask in a 4 °C refrigerator for several hours (or overnight) to maximize the yield of crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold crystallization solvent to rinse away any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol B: Vapor Diffusion Crystallization

This method is ideal for obtaining very high-quality crystals suitable for X-ray diffraction or when dealing with small quantities of material.[3]

  • Prepare the Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount of a "good," relatively volatile solvent (e.g., 0.5 mL of ethyl acetate or acetone) in a small, open vial (e.g., a 2 mL vial).

  • Prepare the Outer Chamber: Add a few milliliters of a "poor" or "anti-solvent" (e.g., 3-5 mL of hexane or heptane) to a larger vial or small beaker. The compound must be insoluble in this solvent.

  • Set Up the Diffusion: Carefully place the small, open inner vial into the larger chamber, ensuring the liquid levels are such that the two solvents do not mix directly. The inner vial should not touch the walls of the outer chamber.[3]

  • Seal and Wait: Seal the outer chamber tightly (e.g., with a screw cap or parafilm). Store the setup in a vibration-free location at a constant temperature.

  • Crystal Growth: Over a period of hours to days, the more volatile anti-solvent will slowly diffuse into the inner vial. This will gradually decrease the solubility of the compound, leading to the slow and controlled growth of high-quality crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

References

  • University of Bern. (n.d.). Guide for crystallization.
  • Simon, L. L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Al-Sanea, M. M., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Inorganic and Nano-Metal Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents.
  • Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Dhaifallah, H. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Al-Sanea, M. M., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC.
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION.
  • Kurbangalieva, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Fandrick, K. R., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. Retrieved from [Link]

  • Ace, K. & Thompson, A. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design. Retrieved from [Link]

  • Chen, S., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a cornerstone for providing detailed information about molecular structure in solution.[1] This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, provide a comparative analysis with alternative structures, and outline a robust experimental protocol for acquiring high-fidelity data.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The chemical structure of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate dictates a unique ¹H NMR fingerprint. By dissecting the molecule into its constituent spin systems, we can predict the chemical shift (δ), multiplicity, and integration of each proton signal.

Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H-2~7.5 - 8.0Singlet (s)1H-This proton is attached to an sp² carbon of the thiophene ring and is deshielded by the anisotropic effect of the adjacent ester carbonyl group and the ring sulfur atom. The absence of adjacent protons results in a singlet.
O-CH₂ (Ethyl)~4.2 - 4.4Quartet (q)2H~7.1These methylene protons are adjacent to an electron-withdrawing oxygen atom and are split into a quartet by the three neighboring methyl protons.
CH₂-7~4.0 - 4.2Triplet (t)2H~5.5 - 6.0These protons are on a carbon adjacent to the oxygen atom of the pyran ring, leading to a downfield shift. They are coupled to the adjacent methylene protons at position 5, resulting in a triplet.
CH₂-5~3.0 - 3.2Triplet (t)2H~5.5 - 6.0These protons are adjacent to the methylene group at position 7 and are expected to appear as a triplet.
CH₂-4~2.8 - 3.0Singlet (s)2H-These benzylic-like protons on the thiophene ring are not coupled to any neighboring protons, thus appearing as a singlet.
CH₃ (Ethyl)~1.2 - 1.4Triplet (t)3H~7.1The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.

Comparative Analysis: Distinguishing Isomers and Alternatives

The true power of ¹H NMR lies in its ability to differentiate between closely related structures. For instance, a potential isomer, Ethyl 4,5-dihydro-7H-thieno[3,2-b]pyran-3-carboxylate, would exhibit a distinctly different spectrum. The aromatic proton in this isomer would likely show a doublet due to coupling with a neighboring proton on the thiophene ring, a clear distinguishing feature from the predicted singlet for the title compound.

Furthermore, while techniques like Mass Spectrometry can confirm the molecular weight and elemental composition, they do not provide the detailed connectivity information that ¹H NMR offers. Similarly, while Infrared (IR) Spectroscopy can identify functional groups, it cannot resolve the fine structural details revealed by the chemical shifts and coupling constants in an NMR spectrum.[2]

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Optimize the number of scans to achieve an adequate signal-to-noise ratio.

    • Ensure proper phasing and baseline correction during data processing.

Visualizing the Workflow

The process of analyzing the ¹H NMR spectrum can be systematically visualized as follows:

Caption: Workflow for ¹H NMR Spectral Analysis.

Conclusion

The ¹H NMR spectrum of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate provides a wealth of structural information that is indispensable for its unambiguous identification. By understanding the principles of chemical shifts, coupling constants, and integration, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. This guide provides a framework for both the prediction and the practical acquisition and interpretation of such crucial analytical data, underscoring the central role of NMR spectroscopy in modern chemical research.

References

  • PubChem. ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Jackson, P. M., Moody, C. J., & Shah, P. Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. [Link]

  • El-Nassan, H. B., et al. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • ResearchGate. Coupling constants H-2-H-3 and diastereoisomers ratio of flavanones 4a-e. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones. [Link]

  • Supporting Information. Spectral data of ethyl 4-(4-chlorophenyl)
  • Abraham, R. J., & Matth, D. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

  • Unknown. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • ResearchGate. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • Anet, F. A. L. coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. ResearchGate. [Link]

Sources

Validation

Mass spectrometry analysis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

An Expert's Guide to the Mass Spectrometry Analysis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate: A Comparative Evaluation In the landscape of drug discovery and development, the precise structural characteri...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Mass Spectrometry Analysis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate: A Comparative Evaluation

In the landscape of drug discovery and development, the precise structural characterization and quantification of novel heterocyclic compounds are paramount. Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, a molecule of interest due to its fused thieno-pyran scaffold, presents a unique analytical challenge. This guide provides an in-depth, experience-driven protocol for its analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of methods. It delves into the rationale behind instrumental choices, predicts fragmentation pathways based on first principles of organic mass spectrometry, and objectively compares the LC-MS/MS approach with viable analytical alternatives. The protocols and data herein are designed to be self-validating, providing researchers with a trusted framework for their own applications.

Foundational Principles: Understanding the Analyte

Before designing an analytical method, a thorough understanding of the target molecule is essential. Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate (Molecular Formula: C₁₀H₁₂O₃S) has a calculated monoisotopic mass of approximately 212.05 Da. Its structure, featuring an ethyl ester, a dihydropyran ring, and a thiophene ring, dictates its analytical behavior. The presence of heteroatoms (Oxygen and Sulfur) provides sites for protonation, making it an ideal candidate for Electrospray Ionization (ESI) in positive ion mode. The ester and ether linkages are expected to be the primary sites of fragmentation under Collision-Induced Dissociation (CID).

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule of this polarity and molecular weight, LC-MS/MS stands out as the method of choice, offering an unparalleled combination of sensitivity, selectivity, and speed.

The "Why": Causality Behind Method Selection
  • Chromatography (LC): The compound's polarity makes it unsuitable for standard Gas Chromatography (GC) without derivatization. Reversed-phase liquid chromatography (RPLC) provides excellent separation from nonpolar impurities and allows for direct injection of samples dissolved in common organic solvents like methanol or acetonitrile.

  • Ionization (ESI): Electrospray Ionization is a soft ionization technique, meaning it predominantly generates the intact protonated molecule, [M+H]⁺, at m/z 213.06. This is crucial for quantitative analysis as it concentrates the ion signal in a single species, maximizing sensitivity. The ether oxygen and ester carbonyl are the most likely sites of protonation.

  • Analysis (Tandem MS): A triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument allows for tandem mass spectrometry. By isolating the precursor ion (m/z 213.06) and subjecting it to CID, we generate structure-specific product ions. This process, known as Multiple Reaction Monitoring (MRM) on a QqQ, provides exceptional selectivity, allowing the analyte to be quantified even in complex biological matrices.

Predicted Fragmentation Pathway

Based on established fragmentation rules for esters and heterocyclic systems, a primary fragmentation pathway can be predicted.[1][2][3] This predictive approach is fundamental when developing methods for novel compounds where no prior spectral data exists.

The protonated molecule ([M+H]⁺, m/z 213.06) is expected to fragment via two main routes:

  • Loss of Ethylene (C₂H₄): A neutral loss of 28.03 Da through a McLafferty-type rearrangement or similar process, resulting in the carboxylic acid fragment ion at m/z 185.03.[1]

  • Loss of Ethanol (C₂H₅OH): A neutral loss of 46.04 Da, yielding a highly stable acylium ion at m/z 167.02.

A diagram illustrating this predicted fragmentation is provided below.

G M [M+H]⁺ m/z = 213.06 F1 Fragment 1 m/z = 185.03 M->F1 - C₂H₄ (28.03 Da) F2 Fragment 2 m/z = 167.02 M->F2 - C₂H₅OH (46.04 Da)

Caption: Predicted MS/MS fragmentation of protonated Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Detailed Experimental Protocol: LC-MS/MS

This protocol is designed as a self-validating system, incorporating quality controls for robust and reproducible results.

1. Sample & Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of the reference standard in HPLC-grade methanol.
  • Create a calibration curve by serial dilution of the stock solution in 50:50 methanol:water (v/v) to concentrations ranging from 1 ng/mL to 1000 ng/mL.
  • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.
  • Include a blank (diluent only) and a quality control (QC) sample (e.g., 100 ng/mL) for every 10 unknown samples.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase, 2.1 mm x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Quantifier/Qualifier):
  • Transition 1 (Quantifier): 213.1 > 167.0 (Collision Energy: 15 eV).
  • Transition 2 (Qualifier): 213.1 > 185.0 (Collision Energy: 12 eV).
  • Dwell Time: 100 ms per transition.

The overall analytical workflow is visualized below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution Cal Calibration Standards LC LC Separation (C18 Column) Cal->LC Sample Unknown Samples Sample->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Ionization Integ Peak Integration Quant Quantification (Calibration Curve) Integ->Quant Report Final Report Quant->Report

Caption: A complete workflow for the quantitative analysis of the target compound using LC-MS/MS.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the recommended approach, other techniques have specific applications where they might be considered. A direct comparison highlights the strengths and weaknesses of each.

Technique Principle Pros for This Analyte Cons for This Analyte Best Use Case
LC-MS/MS (QqQ) Liquid separation followed by mass-based precursor/product ion monitoring.High sensitivity and selectivity; robust for quantification in complex matrices.Provides limited structural information beyond fragmentation; requires authentic standard.Targeted quantification in biological or environmental samples.
LC-HRMS (Q-TOF/Orbitrap) Liquid separation with high-resolution mass analysis.Provides exact mass, enabling elemental composition confirmation (C₁₀H₁₂O₃S). Can perform retrospective analysis.More expensive instrumentation; data files are larger and more complex.Structure confirmation of unknowns; metabolite identification; non-targeted screening.
Gas Chromatography-MS (GC-MS) Gas-phase separation based on volatility, followed by mass analysis (typically Electron Ionization).Provides library-searchable spectra (EI); excellent chromatographic resolution.Requires analyte to be volatile and thermally stable, which is unlikely without derivatization. Electron Ionization (EI) can cause excessive fragmentation, losing the molecular ion.Analysis of volatile impurities or related byproducts from synthesis.
NMR Spectroscopy (¹H, ¹³C) Measures nuclear spin transitions in a magnetic field.Unambiguous de novo structure elucidation; provides detailed connectivity information. No other technique can match its power for absolute structural proof.Relatively low sensitivity (requires µg-mg amounts); not suitable for trace quantification; complex mixtures are challenging.Absolute proof of structure for a synthesized reference standard.

Conclusion and Expert Recommendations

For the routine analysis and particularly the quantification of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior method. Its blend of sensitivity, selectivity, and compatibility with the analyte's chemical properties ensures reliable and robust data, which is critical for professionals in drug development.

For initial characterization of a newly synthesized batch, a combined approach is recommended:

  • NMR Spectroscopy: To provide absolute confirmation of the chemical structure.

  • LC-HRMS: To confirm the elemental composition via exact mass measurement and to develop a preliminary understanding of fragmentation.

  • LC-MS/MS: To develop a sensitive and selective quantitative assay for future high-throughput applications.

This multi-faceted approach leverages the strengths of each technique, embodying the principles of rigorous scientific validation and providing the highest degree of confidence in the analytical results.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates . ResearchGate. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity . PubMed Central. Available at: [Link]

  • ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate . PubChem. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . MDPI. Available at: [Link]

  • 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid . PubChem. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations . PubMed Central. Available at: [Link]

  • Fragmentation in Mass Spectrometry . YouTube. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives . RACO (Revistes Catalanes amb Accés Obert). Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry . YouTube. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-Yl)Sulphide . Hindawi. Available at: [Link]

Sources

Comparative

A Comparative Guide to the FT-IR Analysis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the field of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5,7-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate and its derivatives represent a class of compounds with significant therapeutic potential, particularly as anti-platelet agents.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the initial characterization of these molecules, providing a unique vibrational fingerprint that confirms the presence of key functional groups and the overall molecular architecture.

This guide provides an in-depth analysis of the FT-IR spectrum of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, comparing it with structurally related analogues to provide a clear and comprehensive understanding of its spectral features. The insights herein are designed to assist researchers in the unambiguous identification and characterization of this important thienopyran scaffold.

The Vibrational Fingerprint: Interpreting the Spectrum

The FT-IR spectrum of a molecule reveals the vibrational frequencies of its bonds. For a complex molecule like Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, the spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The former is characterized by distinct peaks corresponding to specific functional groups, while the latter contains a complex pattern of absorptions unique to the molecule as a whole.

A detailed analysis of the key functional groups within the target molecule provides a predictive framework for its FT-IR spectrum.

cluster_mol Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate cluster_groups Key Vibrational Modes mol ester_co C=O Stretch (Ester) mol->ester_co ~1700-1720 cm⁻¹ Strong, Sharp ester_co_single C-O Stretch (Ester) mol->ester_co_single ~1250-1200 cm⁻¹ Strong ether_coc C-O-C Stretch (Pyran) mol->ether_coc ~1100-1050 cm⁻¹ Strong alkane_ch sp³ C-H Stretch mol->alkane_ch ~2980-2850 cm⁻¹ Medium-Strong thiophene_ch sp² C-H Stretch mol->thiophene_ch ~3100 cm⁻¹ Weak-Medium

Caption: Molecular structure and key FT-IR vibrational modes of the target compound.

Comparative Spectral Analysis

To confidently assign the peaks in the spectrum of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, it is instructive to compare its spectrum with those of simpler, structurally related molecules. This comparative approach allows for the isolation and identification of vibrational modes associated with specific parts of the molecule.

Functional Group/Moiety Target Molecule (Predicted) Ethyl Acetate (Reference) Tetrahydropyran (Reference) Justification for Assignment
C=O Stretch (Ester) ~1715 cm⁻¹ (Strong)~1740 cm⁻¹[2]N/AThe strong absorption in this region is characteristic of the carbonyl group in esters.[3][4][5] Conjugation with the thiophene ring is expected to lower the frequency compared to a simple aliphatic ester like ethyl acetate.
C-H Stretch (sp³) ~2980-2850 cm⁻¹ (Medium)~2980 cm⁻¹~2950-2850 cm⁻¹[6][7]These absorptions are due to the C-H stretching of the ethyl group and the methylene groups in the dihydropyran ring.
C-O Stretch (Ester) ~1240 cm⁻¹ (Strong)~1240 cm⁻¹[2]N/AEsters typically show a strong C-O stretching band in this region.[8]
C-O-C Stretch (Ether) ~1090 cm⁻¹ (Strong)N/A~1090 cm⁻¹[6][7]The strong absorption is characteristic of the asymmetric C-O-C stretching of the tetrahydropyran ring.
C=C Stretch (Thiophene) ~1550-1450 cm⁻¹ (Variable)N/AN/AAromatic and heteroaromatic ring stretching vibrations typically appear in this region.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker Vertex 70) equipped with an ATR sampling module.[9]

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

start Start background Record Background Spectrum (Clean ATR) start->background sample_prep Place Sample on ATR Crystal background->sample_prep apply_pressure Apply Pressure (Ensure Contact) sample_prep->apply_pressure acquire Acquire Sample Spectrum (16-32 Scans) apply_pressure->acquire process Process Data (Ratio to Background) acquire->process end End process->end

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Conclusion

The FT-IR spectrum of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is characterized by a strong ester carbonyl absorption around 1715 cm⁻¹, prominent sp³ C-H stretching bands between 2980-2850 cm⁻¹, and strong C-O stretching vibrations for the ester and ether functionalities around 1240 cm⁻¹ and 1090 cm⁻¹, respectively. By comparing these features with the spectra of simpler molecules like ethyl acetate and tetrahydropyran, a confident structural confirmation can be achieved. This guide provides a robust framework for researchers to interpret the FT-IR spectra of this and related thienopyran derivatives, facilitating the rapid and accurate characterization of these medicinally important compounds.

References

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][9]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. MDPI. Available at: [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. Available at: [Link]

  • Tetrahydropyran. NIST WebBook. Available at: [Link]

  • 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid. PubChem. Available at: [Link]

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

  • and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PubMed Central. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]

  • FT-IR spectrum of the ethyl.... ResearchGate. Available at: [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]

  • Identifying the Presence of Particular Groups. Chemistry LibreTexts. Available at: [Link]

  • Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

  • Tetrahydropyran. NIST WebBook. Available at: [Link]

  • Tetrahydropyran. Wikipedia. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary knowledge to maintain a safe laboratory environment. The following procedures are based on established principles of chemical safety and hazardous waste management, synthesized from available data on structurally related compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate was not available at the time of this writing. The guidance provided herein is based on the hazard profiles of structurally similar thieno[2,3-c]pyran derivatives and general best practices for the disposal of research chemicals. It is imperative to consult the official SDS from the manufacturer for this specific compound as soon as it is available and to adhere to all local, state, and federal regulations.

Hazard Assessment and Triage

Due to the lack of a specific SDS, a conservative approach to hazard assessment is necessary. Based on data from similar compounds, Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: Structurally related compounds are known to cause skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation is a common hazard statement for similar chemical structures.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]

  • Harmful if Swallowed: A related carboxylic acid derivative is classified as harmful if swallowed.[2]

Given its use in drug development and research, it is prudent to manage this compound under the guidelines for pharmaceutical waste where applicable. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific management standards for hazardous waste pharmaceuticals.[3][4][5] A key provision of these regulations is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals.[3][5]

Personal Protective Equipment (PPE) and Handling

Prior to handling Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate for disposal, all personnel must be equipped with the appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and airborne particles that can cause eye irritation.[6]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling powders or creating aerosols.[1][6]To prevent inhalation and potential respiratory irritation.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Segregation and Waste Classification

Isolate the waste material. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Based on the precautionary principle, this compound should be classified as a non-creditable hazardous waste pharmaceutical.

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is structurally sound, compatible with the chemical, and free from leaks or damage.[7]

  • Secure Closure: The container must be kept tightly closed to prevent spills and unauthorized access.[5][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals," the full chemical name "Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]

Step 3: On-Site Accumulation
  • Designated Area: Store the sealed and labeled container in a designated hazardous waste accumulation area.

  • Storage Duration: Adhere to the accumulation time limits for hazardous waste as defined by your generator status under RCRA. This is typically limited to one year.[5]

  • Secondary Containment: It is best practice to use secondary containment to mitigate the impact of any potential leaks.

Step 4: Off-Site Disposal
  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste with a licensed and reputable hazardous waste disposal company.

  • Manifesting: Ensure that the waste is properly manifested according to EPA and Department of Transportation (DOT) regulations.

  • Record Keeping: Maintain all records related to the disposal of this chemical for a minimum of three years.[8]

The following diagram illustrates the decision-making process for the disposal of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate cluster_prep Preparation cluster_procedure Procedure cluster_final Finalization Start Waste Generated AssessHazards Assess Hazards (Assume Hazardous) Start->AssessHazards DonPPE Don Appropriate PPE AssessHazards->DonPPE Segregate Segregate Waste DonPPE->Segregate Containerize Select & Label Container Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store ArrangeDisposal Arrange for Licensed Disposal Store->ArrangeDisposal Manifest Complete Waste Manifest ArrangeDisposal->Manifest Record Maintain Disposal Records Manifest->Record End Disposal Complete Record->End

Caption: Disposal workflow for Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate.

Prohibited Disposal Methods

Under no circumstances should Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate be disposed of via the following methods:

  • Sewer Disposal: As per EPA regulations, flushing hazardous waste pharmaceuticals down the drain is strictly prohibited.[3][5] This practice can lead to the contamination of waterways and harm aquatic ecosystems.[5]

  • Regular Trash: This compound should not be disposed of in the regular municipal waste stream.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with environmental regulations.

References

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
  • Safety Data Sheet for N-[(4S,6S)-6-Methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-β] thiopyran-4-yl]acetamide. CymitQuimica.
  • EPA Ruling On Hazardous Waste Pharmaceuticals. Stericycle.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
  • Safety Data Sheet for Pyranol. BASF.
  • 5,7-Dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid. BLDpharm.
  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore.
  • SAFETY DATA SHEET for 2H-Pyran-2-one. Fisher Scientific.

Sources

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
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Reactant of Route 2
Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
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